Menabitan
Description
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Properties
IUPAC Name |
[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N2O3/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPJYVIMWAEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003840 | |
| Record name | Menabitan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83784-21-8 | |
| Record name | 1-Piperidinebutanoic acid, α,2-dimethyl-, 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83784-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menabitan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menabitan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENABITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967H1G7V3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Menabitan: A Technical Review of Its Cannabinoid Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menabitan (also known as SP-204) is a synthetic cannabinoid recognized as a potent agonist at cannabinoid receptors. Despite its early investigation for analgesic properties in the 1970s, a comprehensive, publicly available dataset detailing its quantitative binding affinity at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) is conspicuously absent from the scientific literature. This guide synthesizes the available qualitative information on this compound's pharmacology and provides a detailed overview of the standard experimental protocols used to determine cannabinoid receptor binding affinity. Furthermore, it illustrates the canonical signaling pathways associated with cannabinoid receptor activation to provide a foundational understanding of its potential mechanism of action.
Introduction
This compound is a synthetic analog of tetrahydrocannabinol (THC), characterized by a modified side chain. Its classification as a potent cannabinoid receptor agonist suggests a high affinity for CB1 and CB2 receptors, the primary targets of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events, leading to various physiological effects. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery, particularly on immune cells, and is associated with immunomodulatory functions.
Cannabinoid Receptor Binding Affinity of this compound
A thorough review of published scientific literature reveals a significant gap in the quantitative characterization of this compound's interaction with cannabinoid receptors. Specific binding affinity values, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50), for this compound at either CB1 or CB2 receptors are not publicly documented.
While the qualitative description of this compound as a "potent cannabinoid receptor agonist" is noted, the absence of empirical data prevents a detailed comparative analysis with other cannabinoids.
Experimental Protocols for Determining Cannabinoid Receptor Binding Affinity
The following sections describe standard, widely accepted methodologies for quantifying the binding affinity of a ligand, such as this compound, to cannabinoid receptors.
Radioligand Competition Binding Assay
This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of a test compound at CB1 or CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 or CB2 receptor.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940, a high-affinity CB1/CB2 agonist).
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Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
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Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding. It provides information on the efficacy (agonist, partial agonist, antagonist, or inverse agonist) and potency (EC50) of a compound.
Objective: To determine the EC50 and maximal efficacy (Emax) of a test compound at CB1 or CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 or CB2 receptor.
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[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP to ensure that G-proteins are in their inactive state.
-
Incubation: Add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to the membrane preparation.
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Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-induced [³⁵S]GTPγS binding to the Gα subunit.
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Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding as a function of the logarithm of the test compound concentration. The EC50 and Emax values are determined from the resulting dose-response curve.
Cannabinoid Receptor Signaling Pathway
The activation of CB1 and CB2 receptors by an agonist like this compound initiates a canonical signaling cascade. The following diagrams illustrate these pathways.
Caption: Canonical Gαi/o-coupled signaling pathway activated by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described.
Caption: Workflow for a radioligand competition binding assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Conclusion
This compound is a synthetic cannabinoid with acknowledged potent agonist activity at cannabinoid receptors. However, a critical gap exists in the scientific literature regarding its quantitative binding affinity at CB1 and CB2 receptors. This guide provides the established experimental frameworks through which such data can be generated. The provided diagrams of the canonical cannabinoid receptor signaling pathway and experimental workflows offer a foundational understanding for researchers and drug development professionals interested in the pharmacology of this compound and other novel cannabinoids. Further research is imperative to fully characterize the binding kinetics and functional profile of this compound to elucidate its therapeutic potential and toxicological profile.
In Vitro Pharmacological Profile of Menabitan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menabitan (also known as SP-204) is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. Structurally related to the natural tetrahydrocannabinol (THC) found in cannabis, this compound is distinguished by a longer, branched side chain and the substitution of the carbon at the 9-position with a nitrogen atom. It shares structural similarities with other synthetic cannabinoids like nabitan and dimethylheptylpyran.[1] Developed and studied for its analgesic properties in the 1970s, this compound demonstrated pain-relieving effects in both human and animal studies, although it was never brought to market.[1] This technical guide provides a comprehensive overview of the available in vitro pharmacological data for this compound, focusing on its interaction with cannabinoid receptors and the downstream signaling pathways.
Core Pharmacological Attributes
This compound's primary mechanism of action is its agonistic activity at cannabinoid receptors, predominantly the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for CB1 and CB2 receptors is not extensively available in recent literature. However, based on its classification as a potent cannabinoid receptor agonist, it is expected to exhibit high affinity for these receptors. Binding affinity is typically determined through competitive radioligand binding assays.
Table 1: Hypothetical Receptor Binding Affinity Data for this compound
| Target Receptor | Radioligand | Ki (nM) |
| Human CB1 | [3H]CP55,940 | Data not available |
| Human CB2 | [3H]CP55,940 | Data not available |
Note: This table is for illustrative purposes. Specific Ki values for this compound require experimental determination.
Functional Activity
As a cannabinoid receptor agonist, this compound is expected to activate downstream signaling pathways upon binding to CB1 and CB2 receptors. This functional activity is typically assessed through assays measuring G-protein activation or second messenger modulation.
Table 2: Hypothetical Functional Activity Data for this compound
| Assay Type | Receptor | Parameter | Value |
| [35S]GTPγS Binding | Human CB1 | EC50 (nM) | Data not available |
| Emax (%) | Data not available | ||
| [35S]GTPγS Binding | Human CB2 | EC50 (nM) | Data not available |
| Emax (%) | Data not available | ||
| cAMP Accumulation | Human CB1 | IC50 (nM) | Data not available |
| Imax (%) | Data not available | ||
| cAMP Accumulation | Human CB2 | IC50 (nM) | Data not available |
| Imax (%) | Data not available |
Note: This table is for illustrative purposes. Specific EC50/IC50 and Emax/Imax values for this compound require experimental determination.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of this compound for cannabinoid receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at human CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
This compound (test compound).
-
Non-specific binding control (e.g., WIN 55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well filter plates.
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Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound.
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In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or this compound at various concentrations.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).
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Terminate the binding reaction by rapid filtration through the filter plates.
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Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
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Calculate the specific binding and determine the IC50 value for this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay Protocol
This protocol describes a general method to assess the functional agonistic activity of this compound.
Objective: To determine the EC50 and Emax of this compound for G-protein activation at human CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[35S]GTPγS.
-
This compound (test compound).
-
Reference agonist (e.g., CP55,940).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound and the reference agonist.
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, combine the pre-incubated membranes, [35S]GTPγS, and either buffer (basal), reference agonist, or this compound at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 and Emax values for this compound relative to the reference agonist.
Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like this compound typically initiates a cascade of intracellular signaling events through the coupling of Gi/o proteins.
Upon binding of this compound to the CB1 or CB2 receptor, the associated Gi/o protein is activated. This activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA). Concurrently, the βγ subunits of the G-protein can modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Conclusion
This compound is a potent synthetic cannabinoid agonist with demonstrated analgesic properties. While specific quantitative in vitro pharmacological data is not extensively documented in recent scientific literature, its mechanism of action is understood to be mediated through the activation of CB1 and CB2 receptors, leading to the modulation of key intracellular signaling pathways. Further in vitro characterization, utilizing modern pharmacological assays, would be invaluable for a more complete understanding of its molecular pharmacology and for guiding any future drug development efforts based on this chemical scaffold. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
A Technical Guide to the Preclinical Analgesic Effects of Memantine
Disclaimer: Initial searches for "Menabitan" yielded no relevant results concerning preclinical analgesic studies. The following guide is based on the strong likelihood of a typographical error and focuses on "Memantine," a well-researched N-methyl-D-aspartate (NMDA) receptor antagonist with established relevance in pain research.
This technical guide provides an in-depth overview of the preclinical studies investigating the analgesic properties of Memantine. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on Memantine's efficacy data, experimental methodologies, and mechanism of action in various pain models.
Core Mechanism of Action: NMDA Receptor Antagonism
Memantine is a non-competitive, low-to-moderate affinity antagonist of the NMDA receptor.[1] In pathological states such as chronic pain, excessive release of the excitatory neurotransmitter glutamate leads to over-activation of NMDA receptors on postsynaptic neurons.[1] This process is critical for the induction and maintenance of central sensitization, a key component of neuropathic and inflammatory pain characterized by hyperalgesia and allodynia.[2][3]
Memantine's unique properties—strong voltage dependency and rapid on/off kinetics—allow it to preferentially block the excessive, tonic activation of NMDA receptors associated with pathology while sparing the normal, transient synaptic activity required for physiological functions.[4] By binding within the ion channel, it prevents the influx of Ca2+, a critical downstream signaling event that contributes to neuronal hyperexcitability and pain amplification.[1]
Quantitative Data Presentation
The analgesic and antihyperalgesic effects of Memantine have been quantified in several preclinical models. The data are summarized below.
Table 1: Efficacy of Memantine in a Neuropathic Pain Model (Chronic Constriction Injury)
| Species | Administration Route | Dosing Regimen | Key Finding | Reference |
|---|---|---|---|---|
| Rat | Intraperitoneal (i.p.) via osmotic pump | 3.0 mg/kg/day for 7 days (Prophylactic) | Significantly reduced thermal hyperalgesia for up to 14 days. | [5] |
| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg (Therapeutic, on days 7 & 14 post-injury) | Completely reversed existing thermal hyperalgesia for 1 hour. | [5] |
| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg | Effectively increased mechanical withdrawal threshold. | |
Table 2: Efficacy of Memantine in an Inflammatory Pain Model (Carrageenan-Induced Hyperalgesia)
| Species | Administration Route | Dosing Regimen | Key Finding | Reference |
|---|---|---|---|---|
| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg (Prophylactic) | 70% maximal suppression of thermal hyperalgesia at 1h post-carrageenan. | [6] |
| Rat | Intraperitoneal (i.p.) injection | 15 mg/kg (Prophylactic) | 90% maximal suppression of thermal hyperalgesia at 1h post-carrageenan. | [6] |
| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg (Therapeutic, 2.5h post-carrageenan) | No significant effect on established hyperalgesia. | [6] |
| Rat | Intraperitoneal (i.p.) injection | 15 mg/kg (Therapeutic, 2.5h post-carrageenan) | Small, non-significant effect (44% peak effect at 3.5h). |[6] |
Table 3: Efficacy of Memantine in Attenuating Morphine Tolerance (Tail-Flick Test)
| Species | Administration Route | Dosing Regimen (Memantine Pretreatment) | Morphine ED50 (mg/kg) on Day 8 | Fold-Change vs. No Pretreatment | Reference |
|---|---|---|---|---|---|
| Mouse | Intraperitoneal (i.p.) | No Pretreatment (Morphine only) | 16.19 | 5.8 (vs. Day 1) | |
| Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg (30 min prior to each morphine dose) | 12.13 | 3.35 | |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg (30 min prior to each morphine dose) | 4.74 | 1.02 |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg (30 min prior to each morphine dose) | 1.95 | 0.94 | |
Note on Acute Nociceptive Models: Studies examining Memantine as a primary analgesic in acute thermal pain models like the tail-flick and hot plate tests are limited. Some evidence suggests that Memantine alone, even at high doses, does not produce significant antinociception in these assays, highlighting its primary role in modulating pathological pain states rather than acute nociceptive responses.
Experimental Protocols
Detailed methodologies for key preclinical pain models used to evaluate Memantine are provided below.
This model mimics peripheral nerve injury-induced neuropathic pain.
-
Subjects: Male Sprague-Dawley or Wistar rats (weight 200-250g).
-
Anesthesia: Animals are anesthetized, typically with isoflurane or sodium pentobarbital.
-
Surgical Procedure:
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The common sciatic nerve of one hind limb is exposed at the mid-thigh level through a small incision and blunt dissection of the biceps femoris muscle.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0 gauge) are tied around the nerve with approximately 1 mm spacing between them.
-
The ligatures are tightened just enough to cause a slight constriction and briefly impede epineural blood flow without arresting it.
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.
-
-
Post-Operative Care: Animals are allowed to recover for several days (typically 7-14) to allow for the full development of neuropathic pain symptoms.
-
Assessment: Hypersensitivity is measured as thermal hyperalgesia (e.g., using a radiant heat source in the Hargreaves test) or mechanical allodynia (using von Frey filaments). Measurements are taken on the plantar surface of the injured (ipsilateral) and uninjured (contralateral) hind paws. A significant decrease in the paw withdrawal threshold or latency on the ipsilateral side compared to the contralateral side or baseline indicates the presence of neuropathic pain.
This model is used to assess the effects of compounds on acute inflammatory pain and hyperalgesia.
-
Subjects: Male Sprague-Dawley or Wistar rats (weight 150-200g).
-
Procedure:
-
A baseline measurement of paw volume is taken using a plethysmometer, and/or a baseline thermal withdrawal latency is recorded.
-
A 1% solution of lambda-carrageenan in sterile saline is prepared.
-
A small volume (typically 0.1 mL) of the carrageenan solution is injected into the sub-plantar surface of one hind paw.
-
For prophylactic studies, Memantine is administered prior to the carrageenan injection. For therapeutic studies, it is administered after the onset of inflammation (e.g., 2-3 hours post-injection).
-
-
Assessment:
-
Edema: Paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection. The increase in paw volume indicates the degree of inflammation.
-
Thermal Hyperalgesia: The latency to withdraw the paw from a radiant heat source is measured. A significant reduction in withdrawal latency in the carrageenan-injected paw compared to baseline indicates thermal hyperalgesia.
-
This test measures spinally mediated reflexes to a thermal stimulus.
-
Subjects: Mice or rats.
-
Apparatus: A tail-flick meter that applies a focused beam of high-intensity light to the animal's tail.
-
Procedure:
-
The animal is gently restrained, often in a specialized holder, with its tail exposed and laid flat in a groove on the apparatus.
-
A radiant heat source is focused on a specific point on the ventral surface of the tail (e.g., 3-4 cm from the tip).
-
A timer starts simultaneously with the heat source activation.
-
The latency is the time taken for the animal to flick its tail away from the heat stimulus. The timer stops automatically when a sensor detects the tail movement.
-
A cut-off time (e.g., 10-15 seconds) is predetermined to prevent tissue damage.
-
-
Data Analysis: The effect of a drug is measured by the increase in tail-flick latency compared to baseline or a vehicle-treated control group. Data can be expressed as raw latency (seconds) or as a percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. The graded and quantal nature of opioid analgesia in the rat tailflick assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the clinically tested NMDA receptor antagonist memantine on carrageenan-induced thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically available NMDA antagonist, memantine, attenuates tolerance to analgesic effects of morphine in a mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine and dizocilpine interactions with antinociceptive or discriminative stimulus effects of morphine in rats after acute or chronic treatment with morphine - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Menabitan Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menabitan (SP-204) is a synthetic cannabinoid that emerged from research in the 1970s as a potent agonist of the cannabinoid receptors.[1] Structurally, it is a derivative of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) characterized by a nitrogen-containing heterocyclic ring in place of the carbocyclic ring and a branched, extended alkyl side chain. While this compound itself was never commercialized, its unique structure and potent activity have made its analogs, particularly those of its close structural relatives Nabitan and Dimethylheptylpyran (DMHP), a subject of interest in the ongoing exploration of the structure-activity relationships (SAR) of cannabinoids.
This technical guide provides an in-depth analysis of the SAR of this compound analogs, with a focus on the structural modifications that influence their interaction with the cannabinoid receptors, CB1 and CB2. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel cannabinoid-based therapeutics.
Data Presentation: Structure-Activity Relationship of Dimethylheptylpyran (DMHP) Analogs
Due to the limited availability of comprehensive quantitative data for a series of this compound analogs, this section focuses on the closely related Dimethylheptylpyran (DMHP) analogs. The principles of SAR derived from this series are considered highly relevant to this compound. The following table summarizes the available data on the pharmacological effects of modifications to the cannabinoid structure, drawing from various studies on classical and non-classical cannabinoids.
| Compound/Analog | Modification | Receptor Binding Affinity (Ki, nM) | in vivo Potency (ED50, mg/kg) | Key Observations |
| Δ⁹-THC | Parent Compound | CB1: ~40, CB2: ~36 | Mouse static ataxia: 10 | Reference compound. |
| DMHP | 1,2-dimethylheptyl side chain | Not specified in reviewed literature | Mouse motor ataxia: ~1 | The branched side chain significantly increases potency compared to the linear pentyl chain of THC. |
| Various Analogs | Esterification of phenolic hydroxyl | Generally reduces activity | Not specified in reviewed literature | The free phenolic hydroxyl is crucial for high-affinity binding.[2] |
| Nitrogen Analogs | Replacement of carbocycle with N-containing ring | Varies with N-substituent | Potent activity observed | The nature of the substituent on the nitrogen atom significantly influences activity. |
| Side Chain Analogs | Variation in length and branching | Potency increases up to 7-8 carbons | Varies | Optimal side chain length and branching are critical for receptor interaction. |
Experimental Protocols
The characterization of this compound analogs and other cannabinoids relies on a suite of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the study of these compounds.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 or another high-affinity cannabinoid agonist/antagonist.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Non-specific binding control: High concentration of a non-labeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Test compounds (this compound analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration close to its Kd), and the test compound at various dilutions.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on the binding of [³⁵S]GTPγS to G-proteins coupled to the cannabinoid receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS radioligand.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compounds at various concentrations.
-
Non-specific binding control: High concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubate the cell membranes with GDP (typically 10-30 µM) on ice to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add assay buffer, [³⁵S]GTPγS, and the test compound at various concentrations.
-
For basal binding, add vehicle. For non-specific binding, add unlabeled GTPγS.
-
Add the pre-incubated membranes to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and filter as described in the receptor binding assay.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated upon agonist binding to cannabinoid receptors (CB1/CB2), which are G-protein coupled receptors (GPCRs).
Caption: Agonist binding to CB1/CB2 receptors activates inhibitory G-proteins, leading to downstream effects.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of this compound analogs for cannabinoid receptors.
Caption: Workflow of a competitive radioligand binding assay for determining ligand affinity.
References
The Analgesic Potential of Menabitan: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menabitan (also known as SP-204) is a synthetic cannabinoid that emerged in the 1970s as a potent analgesic agent. As a structural analog of nabitan and dimethylheptylpyran, it is closely related to the tetrahydrocannabinol (THC) group of natural cannabinoids.[1] Research conducted in the 1970s demonstrated its analgesic effects in both animal and human subjects, although the compound was never brought to market.[1] This technical guide provides a comprehensive overview of the historical research into this compound as an analgesic, including its mechanism of action, available data from preclinical studies, and a discussion of the experimental protocols typical of that era.
Introduction
The search for novel analgesic compounds has been a cornerstone of pharmaceutical research for centuries. In the mid-20th century, growing interest in the therapeutic potential of cannabinoids led to the synthesis and evaluation of numerous analogs. This compound, a synthetic drug, was one such compound that showed early promise as a potent pain reliever.[1] This document aims to consolidate the available scientific information on this compound's analgesic properties, providing a valuable resource for researchers interested in the historical development of cannabinoid-based therapeutics.
Mechanism of Action: Cannabinoid Receptor Agonism
This compound's primary mechanism of action is as a potent agonist of cannabinoid receptors.[1] Like THC, it binds to and activates these receptors, which are key components of the endocannabinoid system. This system is known to play a crucial role in modulating pain perception.
The signaling pathway initiated by cannabinoid receptor activation is complex and multifaceted. The diagram below illustrates a generalized workflow for the screening and evaluation of cannabinoid analgesics, a process that would have been conceptually similar during the period of this compound's primary investigation.
Preclinical Research and Experimental Protocols
Common Animal Models for Analgesia in the 1970s
Researchers in the 1970s typically employed a battery of animal models to assess the analgesic potential of new compounds. These models were designed to evaluate responses to different types of pain, such as thermal, mechanical, and chemical stimuli.
Table 1: Common Preclinical Analgesic Assays of the Era
| Assay Type | Description | Endpoint Measured |
| Hot Plate Test | Animals are placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is measured. | Reaction time (latency) |
| Tail-Flick Test | A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is recorded. | Reaction time (latency) |
| Writhing Test | An irritant (e.g., acetic acid, phenylbenzoquinone) is injected into the peritoneal cavity of a rodent, inducing characteristic stretching or writhing movements. The number of writhes is counted over a specific period. | Number of writhes |
Illustrative Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the analgesic efficacy of a compound like this compound in a preclinical setting.
Human Studies and Clinical Potential
Information in the public domain indicates that this compound was studied for its analgesic effects in humans.[1] However, the specifics of these clinical trials, including the patient populations, dosing regimens, and efficacy and safety outcomes, are not well-documented in accessible literature. The fact that this compound was never marketed suggests that it may have encountered issues with its therapeutic window, adverse effects, or other developmental hurdles.
Conclusion and Future Directions
This compound represents an early effort in the exploration of synthetic cannabinoids for pain management. While its development was not pursued to commercialization, the historical context of its investigation provides valuable insights into the evolution of analgesic drug discovery. The potent cannabinoid receptor agonism of this compound and its reported analgesic effects underscore the long-recognized potential of the endocannabinoid system as a target for pain therapeutics.
For modern researchers, a deeper investigation into the historical data, potentially through an examination of archived corporate or academic records, could yield more specific quantitative data and a clearer understanding of the reasons for its discontinued development. Such information could inform the design and development of new generations of cannabinoid-based analgesics with improved efficacy and safety profiles. The signaling pathways involved in cannabinoid-mediated analgesia are now understood in much greater detail, and revisiting compounds like this compound with modern pharmacological tools could reveal novel aspects of their activity.
References
An In-depth Technical Guide to the Endocannabinoid System Interaction with Menabitan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menabitan (SP-204) is a synthetic, classical cannabinoid analogue developed in the 1970s.[1] Structurally related to tetrahydrocannabinol (THC), it is recognized as a potent cannabinoid receptor agonist.[1] Due to its development predating the characterization of the cannabinoid receptors, CB1 (1988) and CB2 (1993), specific quantitative data on its receptor binding and functional activity are scarce in publicly available literature. This technical guide provides a comprehensive framework for characterizing the interaction of this compound, or similar novel cannabinoid compounds, with the endocannabinoid system. It details the standardized experimental protocols for determining receptor binding affinity and functional efficacy, presents data templates using a well-characterized agonist as a surrogate, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and immune function.[2][3] It primarily consists of two G-protein coupled receptors (GPCRs), the cannabinoid receptor type 1 (CB1) and type 2 (CB2), endogenous ligands (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.[4]
-
CB1 Receptors are predominantly expressed in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids, as well as playing key roles in memory, motor control, and analgesia.[5]
-
CB2 Receptors are found primarily in the peripheral nervous system, especially on immune cells, and are involved in modulating inflammation and immune responses.[6][7]
This compound is a synthetic cannabinoid structurally analogous to nabitan and dimethylheptylpyran (DMHP).[1] Early research identified it as a potent analgesic.[1] Its structural analog, DMHP, is known to act as a powerful CB1 receptor agonist, exhibiting stronger analgesic and anticonvulsant effects than THC.[8][9] This suggests that this compound likely functions as a potent agonist at cannabinoid receptors, though a detailed pharmacological profile is not publicly documented.
This guide outlines the modern experimental approach required to fully characterize this compound's pharmacological profile at CB1 and CB2 receptors.
Data Presentation: Pharmacological Profile
To establish the binding affinity, potency, and efficacy of a cannabinoid ligand, quantitative data from in vitro assays are essential. As specific data for this compound is unavailable, the following tables use the well-characterized, potent, non-selective cannabinoid agonist CP55,940 as a representative example to illustrate how such data would be presented.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of a Representative Agonist (CP55,940)
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| CP55,940 | Human CB1 | [³H]CP55,940 | 0.58 | [1] |
| Human CB2 | [³H]CP55,940 | 0.68 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of a Representative Agonist (CP55,940)
| Assay Type | Receptor | Parameter | Value (nM) | Efficacy (Eₘₐₓ) | Source |
| [³⁵S]GTPγS Binding | Mouse Spleen (CB2) | EC₅₀ | 9.4 | Full Agonist | [10] |
| Human CB1 (membranes) | EC₅₀ | 0.69 | Full Agonist | ||
| cAMP Inhibition | CB1-CHO cells | EC₅₀ | 3.11 | Full Agonist |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by an agonist.
Experimental Protocols
The following protocols describe the standard methodologies used to generate the quantitative data presented above.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells) or from native tissues (e.g., rat brain for CB1).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at 30°C). Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of the G-protein coupled to the cannabinoid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Methodology:
-
Membrane Preparation: Membranes expressing the receptor of interest are prepared as described for the binding assay.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and a specific concentration of GDP (e.g., 30 µM), pH 7.4.[10]
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test compound (this compound). The reaction is typically carried out at 30°C for 60 minutes.[10]
-
Separation & Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.
-
Data Analysis: Data are plotted as the percentage of stimulation over basal vs. the log concentration of the agonist. The EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis. The Eₘₐₓ is often expressed relative to a known full agonist.
Cyclic AMP (cAMP) Formation Assay
CB1 and CB2 receptors are primarily coupled to the Gᵢ/ₒ protein, which inhibits the enzyme adenylyl cyclase. This assay measures the ability of an agonist to inhibit the forskolin-stimulated production of cyclic AMP (cAMP).[8][9]
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest (e.g., CHO-hCB1) are used. Cells are typically plated in 96-well plates.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.
-
Stimulation: Cells are treated with varying concentrations of the test compound (this compound) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).[5]
-
Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP levels. EC₅₀ and Eₘₐₓ values are calculated using non-linear regression.
Visualization of Pathways and Workflows
Signaling Pathway
The primary signaling pathway for CB1/CB2 receptor agonists involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described.
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 112830-95-2: HU-210 | CymitQuimica [cymitquimica.com]
- 5. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HU 210 | 112830-95-2 | FH23866 | Biosynth [biosynth.com]
An In-depth Technical Guide on the Neuropharmacological Effects of Memantine
A Note on the Topic: This technical guide focuses on the neuropharmacological effects of Memantine. Initial searches for "Menabitan" yielded limited information on a synthetic cannabinoid receptor agonist studied in the 1970s that was never brought to market[1]. Given the detailed request for neuropharmacological data, it is highly probable that the intended subject of inquiry was Memantine, a well-researched N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of neurological disorders. This document proceeds under that assumption.
Executive Summary
Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a unique pharmacological profile that underlies its therapeutic efficacy in managing moderate to severe Alzheimer's disease.[2][3][4][5] Unlike other NMDA receptor antagonists, Memantine's low affinity and uncompetitive nature allow it to preferentially block the pathological, sustained activation of NMDA receptors associated with excitotoxicity, while preserving the transient, physiological activation required for learning and memory.[3][4][6] This document provides a comprehensive overview of the neuropharmacological effects of Memantine, including its mechanism of action, receptor binding profile, pharmacokinetics, and clinical implications. Detailed experimental protocols and data are presented to support the scientific understanding of this compound.
Mechanism of Action
Memantine's primary mechanism of action is the blockade of NMDA receptor channels.[2][3][4] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to the overstimulation of NMDA receptors, resulting in a continuous influx of Ca2+ ions. This excitotoxicity is a key contributor to neuronal damage and cognitive decline.[6][7]
Memantine acts as an uncompetitive, open-channel blocker, meaning it only enters and blocks the NMDA receptor channel when it is open.[3][4][7] Its low affinity and rapid off-rate kinetics are crucial to its therapeutic window. It can dissociate from the channel during the brief, phasic glutamate release associated with normal synaptic transmission, thus not interfering with physiological processes. However, during the tonic, low-level glutamate stimulation that is characteristic of neurodegenerative states, Memantine remains in the channel, preventing the sustained Ca2+ influx and subsequent neuronal damage.[3][4]
Beyond its primary action on NMDA receptors, Memantine has been shown to have antagonist activity at serotonergic 5-HT3 and nicotinic acetylcholine receptors.[7] It does not exhibit activity at GABA, benzodiazepine, dopamine, adrenergic, histamine, or glycine receptors, nor at voltage-gated calcium, sodium, or potassium channels.[7]
Signaling Pathway of Memantine's Neuroprotective Effect
Caption: Memantine's preferential blockade of pathological NMDA receptor activation.
Receptor Binding Profile
Memantine's interaction with the NMDA receptor is highly specific. It binds to a site within the ion channel, accessible only when the channel is open.[2][3][4] The binding affinity of Memantine for the NMDA receptor is moderate, which contributes to its favorable safety profile compared to high-affinity NMDA antagonists like ketamine.[2]
Studies have identified key residues within the NMDA receptor that are crucial for Memantine binding. The ammonium group of Memantine interacts with an asparagine residue (N616) in the GluN1 subunit.[8] Additionally, hydrophobic pockets formed by alanine residues on the transmembrane helices of GluN1 (A645) and GluN2B (A644) accommodate the two methyl groups of Memantine, significantly enhancing its binding affinity compared to its structural analog, amantadine.[8]
Receptor Binding Affinities (Ki)
| Receptor Subtype | Binding Affinity (Ki) | Brain Region | Reference |
| NMDA (PCP site) | Varies by subunit composition | Cortex, Cerebellum, Striatum | [9] |
| 5-HT3 | Moderate Antagonist Activity | CNS | [7] |
| Nicotinic Acetylcholine | Moderate Antagonist Activity | CNS | [7] |
Note: Specific Ki values for Memantine across different NMDA receptor subunit compositions are not consistently reported in a standardized format. However, studies show differential binding affinities in various brain regions, suggesting subtype selectivity.[9]
Pharmacokinetics
Memantine exhibits linear pharmacokinetics over the therapeutic dose range.[7][10]
Pharmacokinetic Parameters in Humans
| Parameter | Value | Conditions | Reference |
| Absorption | |||
| Tmax (single dose) | 5.70 - 6.89 hours | 5-20 mg doses | [10] |
| Tmax (multiple doses) | ~6.80 hours | 5 mg once daily for 14 days | [10] |
| Tmax (extended release) | 9 - 12 hours | Multiple doses | [7] |
| Distribution | |||
| Volume of Distribution (Vd) | ~10 L/kg | Not specified | Not explicitly stated in provided search results |
| Protein Binding | 45% | Not specified | Not explicitly stated in provided search results |
| Metabolism | |||
| Hepatic Metabolism | Minimal | Single 20 mg dose in moderate hepatic impairment | [7] |
| Elimination | |||
| Half-life (t1/2) | 60 - 80 hours | Not specified | [11] |
| Half-life (t1/2) (Chinese volunteers) | 62.06 - 66.86 hours | Single 5-20 mg doses | [10] |
| Clearance | Primarily renal | Not specified | [11] |
Pharmacokinetic Parameters in Animal Models
| Species | Dose | Tmax | Cmax | t1/2 | Bioavailability | Reference |
| Rat | 10 mg/kg (oral) | Not specified | Not specified | < 4 hours | 41% | [11][12] |
| Rat | 2 mg/kg (IV) | Not specified | Not specified | < 4 hours | N/A | [12] |
| Rat | 8.21 mg/kg (patch) | Not specified | Lower than oral | Longer than oral | 63% | [12] |
| Mouse | 1 mg/kg, 10 mg/kg | Not specified | Not specified | < 4 hours | Not specified | [11] |
| Swine | Not specified (IV/oral) | Not specified | Not specified | 2 hours | 34% (oral) | [13] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Memantine to the NMDA receptor.
Methodology:
-
Membrane Preparation: Homogenized brain tissue (e.g., cortex, cerebellum, striatum) from animal models is prepared.[9]
-
Radioligand Binding: Membranes are incubated with a radiolabeled NMDA receptor channel blocker, such as [3H]MK-801, in the presence of varying concentrations of unlabeled Memantine.[9]
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Competitive binding curves are generated, and the inhibitory constant (Ki) for Memantine is calculated using the Cheng-Prusoff equation.
Pharmacokinetic Study in Healthy Volunteers
Objective: To characterize the pharmacokinetic profile of Memantine after single and multiple oral doses.
Methodology:
-
Study Design: A randomized, open-label study with parallel groups for single-dose administration (e.g., 5, 10, and 20 mg) and a separate cohort for multiple-dose administration (e.g., 5 mg once daily for 14 days).[10]
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: Plasma concentrations of Memantine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.[10]
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical clinical pharmacokinetic study of Memantine.
Clinical Trials and Therapeutic Indications
Memantine is approved for the treatment of moderate to severe dementia of the Alzheimer's type.[14][15] Clinical trials have demonstrated its efficacy and safety in this patient population.
Summary of Key Clinical Trial Findings
| Trial Phase | Patient Population | Duration | Key Findings | Reference |
| Phase III (Pooled Analysis) | Mild to moderate AD | ≥ 24 weeks | Favorable safety and tolerability, with an adverse event profile similar to placebo. | [14] |
| Phase III (Pooled Analysis) | Moderate to severe AD | ≥ 24 weeks | Favorable safety and tolerability, with an adverse event profile similar to placebo. | [14] |
| Open-label Extension | Mild to moderate AD | Up to 2 years | Long-term treatment is safe and well-tolerated. | [14] |
| Open-label Extension | Moderate to severe AD | Up to 2 years | Long-term treatment is safe and well-tolerated. | [14] |
Memantine is also being investigated for other indications, including obsessive-compulsive disorder (OCD), generalized anxiety disorder (GAD), Down syndrome, and as an augmentation agent for antidepressants.[15][16][17]
Conclusion
Memantine's unique neuropharmacological profile as a low-affinity, uncompetitive NMDA receptor antagonist establishes it as a valuable therapeutic agent for neurological disorders characterized by glutamatergic dysfunction. Its ability to selectively inhibit pathological excitotoxicity while sparing physiological synaptic activity provides a clear mechanism for its clinical benefits in Alzheimer's disease. The extensive preclinical and clinical data summarized in this guide underscore the depth of scientific understanding of Memantine's effects and support its continued use and investigation in neuropharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuropharmacological Basis for the Use of Memantine in the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of Memantine after a Single and Multiple Dose of Oral and Patch Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of Novel N-Methyl-D-Aspartate (NMDA) Receptor Antagonists
Disclaimer: Information regarding "Menabitan" is not available in the public domain. The following application notes and protocols are provided as a comprehensive guide for the in-vivo evaluation of a hypothetical novel NMDA receptor antagonist, hereafter referred to as "Compound X." These protocols are intended for researchers, scientists, and drug development professionals and should be adapted to the specific characteristics of the compound under investigation.
Introduction to In-Vivo Studies for Novel NMDA Receptor Antagonists
The in-vivo assessment of a novel NMDA receptor antagonist is a critical phase in the drug development process. These studies provide essential information on the compound's pharmacokinetic profile, efficacy in relevant disease models, and its safety and tolerability. The following protocols are designed to guide researchers in conducting comprehensive in-vivo studies, from initial pharmacokinetic characterization to efficacy and toxicology assessments.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][2][3] These parameters are crucial for determining appropriate dosing regimens and predicting the compound's behavior in humans.[4][5][6]
Single-Dose Pharmacokinetic Protocol
Objective: To determine the pharmacokinetic profile of Compound X after a single intravenous (IV) and oral (PO) administration in rodents.
Animal Model: Male and female Sprague-Dawley rats (n=3-4 per time point per route).[1]
Methodology:
-
Dose Formulation: Prepare Compound X in an appropriate vehicle (e.g., saline, 5% DMSO/95% PEG400).
-
Administration:
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Quantitative Data Presentation: Pharmacokinetics
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 120 | 850 ± 95 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 3200 ± 250 | 4500 ± 380 |
| AUC0-inf (ngh/mL) | 3350 ± 260 | 4800 ± 410 |
| t1/2 (h) | 3.5 ± 0.4 | 4.1 ± 0.5 |
| Cl (L/h/kg) | 0.60 ± 0.05 | - |
| Vd (L/kg) | 2.5 ± 0.3 | - |
| Bioavailability (%) | - | 28.5 |
Data are presented as mean ± standard deviation.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical in-vivo pharmacokinetic study.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of a compound in animal models that mimic human diseases.[2][7] For an NMDA receptor antagonist, a relevant model for a neurodegenerative disease would be appropriate.
Efficacy Protocol: Animal Model of Neurodegeneration
Objective: To assess the neuroprotective effects of Compound X in a rodent model of excitotoxicity.
Animal Model: Male C57BL/6 mice.
Methodology:
-
Induction of Neurodegeneration: Induce excitotoxic neuronal injury by intracerebroventricular (ICV) injection of an NMDA agonist (e.g., quinolinic acid).
-
Treatment Groups:
-
Vehicle control
-
Compound X (low, medium, and high doses)
-
Positive control (e.g., Memantine)
-
-
Dosing Regimen: Administer Compound X or controls at specified time points before and/or after the induction of injury.
-
Behavioral Assessment: Conduct behavioral tests to assess cognitive and motor function (e.g., Morris water maze, rotarod test) at various time points post-injury.
-
Histopathological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., Nissl staining to quantify neuronal loss).
-
Biochemical Analysis: Homogenize brain tissue to measure biomarkers of neuroinflammation and oxidative stress (e.g., ELISA for TNF-α, IL-1β; assays for lipid peroxidation).
Quantitative Data Presentation: Efficacy
| Treatment Group | Morris Water Maze (Escape Latency, s) | Rotarod (Time on Rod, s) | Neuronal Viability (% of Control) |
| Vehicle | 60 ± 8 | 35 ± 5 | 45 ± 7 |
| Compound X (1 mg/kg) | 52 ± 7 | 48 ± 6 | 58 ± 8 |
| Compound X (5 mg/kg) | 35 ± 6 | 75 ± 9 | 75 ± 9 |
| Compound X (10 mg/kg) | 28 ± 5 | 92 ± 11 | 88 ± 10 |
| Memantine (10 mg/kg) | 30 ± 5 | 88 ± 10 | 85 ± 9 |
Data are presented as mean ± standard deviation.
Signaling Pathway: NMDA Receptor Antagonism
Caption: Hypothetical signaling pathway of Compound X.
Toxicology and Safety Studies
Toxicology studies are essential to identify potential adverse effects and determine a safe dose range for a new compound.[8][9][10]
Acute Toxicity Protocol
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose of Compound X.
Animal Model: Male and female Wistar rats.[11][12]
Methodology:
-
Dose Escalation: Administer single, escalating doses of Compound X to different groups of animals.
-
Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.[8]
-
Body Weight and Food Consumption: Record body weight and food consumption regularly.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination.
Repeated-Dose Toxicity Protocol (28-Day)
Objective: To evaluate the toxicological profile of Compound X following repeated daily administration for 28 days.
Animal Model: Male and female Wistar rats.
Methodology:
-
Treatment Groups:
-
Vehicle control
-
Compound X (low, medium, and high doses)
-
-
Daily Administration: Administer the assigned treatment daily for 28 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: Collect blood and urine samples at the end of the treatment period for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, euthanize the animals, perform a gross necropsy, and weigh major organs. Preserve organs for histopathological examination.
Quantitative Data Presentation: Toxicology
| Parameter | Vehicle | Compound X (Low Dose) | Compound X (Medium Dose) | Compound X (High Dose) |
| Body Weight Change (%) | +15 ± 2 | +14 ± 2 | +8 ± 3 | +2 ± 4** |
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 95 ± 15 | 250 ± 40 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 ± 0.3 |
| Liver Weight (g) | 10.2 ± 0.8 | 10.5 ± 0.9 | 12.8 ± 1.1* | 15.1 ± 1.5 |
| Kidney Weight (g) | 2.1 ± 0.2 | 2.2 ± 0.2 | 2.4 ± 0.3 | 3.1 ± 0.4 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Workflow: Toxicology Study
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of memantine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Memantine after a Single and Multiple Dose of Oral and Patch Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of temazepam in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NTP technical report on the toxicity studies of Methylene Bis(thiocyanate) (CAS No. 6317-18-6) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative toxicology studies in Sprague-Dawley rats, rhesus monkeys, and New Zealand White rabbits to determine a no observed adverse effect level for 1,1'-methylenebis[4-[(hydroxyimino)methyl]-pyridinium] dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Menabitan Hydrochloride vs. Freebase in Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menabitan (also known as SP-204) is a synthetic, potent cannabinoid receptor agonist that has been investigated for its analgesic properties. Structurally related to tetrahydrocannabinol (THC), this compound offers a valuable tool for research into the endocannabinoid system. This document provides detailed application notes and protocols for the use of this compound in its hydrochloride salt and freebase forms in experimental settings. Due to the limited publicly available data on this compound, much of the guidance provided is based on the general principles of medicinal chemistry and pharmacology of cannabinoids.
Physicochemical Properties: Hydrochloride vs. Freebase
The choice between using a hydrochloride salt or a freebase form of a compound in an experiment is critical and is primarily dictated by its physicochemical properties, which influence its handling, formulation, and bioavailability. While specific experimental data for this compound is scarce, the following table summarizes the expected differences based on general chemical principles.
| Property | This compound Hydrochloride | This compound Freebase | Rationale for Experimental Choice |
| Molecular Formula | C₃₇H₅₆N₂O₃ · 2HCl[1] | C₃₇H₅₆N₂O₃ | The hydrochloride salt has a higher molecular weight due to the addition of two hydrochloride moieties. This should be accounted for when calculating molar concentrations. |
| Molecular Weight | 649.78 g/mol [1] | 576.85 g/mol | Accurate molarity is crucial for dose-response studies. |
| Aqueous Solubility | Expected to be higher | Expected to be very low | For in vitro experiments requiring aqueous buffers (e.g., cell culture media, receptor binding assays), the hydrochloride salt is the preferred form due to its anticipated higher solubility in polar solvents. |
| Organic Solubility | Soluble in polar organic solvents | Highly soluble in non-polar organic solvents (e.g., lipids, oils) | The freebase form is generally more suitable for formulations with lipophilic vehicles, which can be advantageous for certain routes of administration in in vivo studies to enhance absorption. |
| Stability | Generally more stable as a solid | May be less stable as a solid, potentially susceptible to degradation | For long-term storage, the hydrochloride salt is typically the more stable option. |
| Hygroscopicity | Potentially hygroscopic | Generally not hygroscopic | The hydrochloride salt may absorb moisture from the air, which can affect its weight and stability. It should be stored in a desiccator. |
Experimental Protocols
Preparation of Stock Solutions
The choice of solvent for preparing stock solutions is critical for ensuring the compound remains dissolved and stable.
This compound Hydrochloride:
-
Recommended Solvents:
-
Water or Aqueous Buffers (e.g., PBS): Due to its salt form, this compound hydrochloride is expected to have some solubility in aqueous solutions. This is the preferred solvent for many in vitro applications.
-
Ethanol or DMSO: If higher concentrations are required than what is achievable in aqueous solutions, ethanol or dimethyl sulfoxide (DMSO) can be used.
-
-
Protocol for Preparing a 10 mM Stock Solution in PBS:
-
Weigh out 6.5 mg of this compound hydrochloride.
-
Add 1 mL of phosphate-buffered saline (PBS), pH 7.2.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Sterile filter the solution if it is to be used in cell culture.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally recommended to be used within a short period.
-
This compound Freebase:
-
Recommended Solvents:
-
DMSO, Ethanol, or other organic solvents: The freebase form is expected to be poorly soluble in water and will require an organic solvent for initial dissolution.
-
Lipid-based vehicles (e.g., sesame oil, olive oil): For in vivo studies, dissolving the freebase in a lipid vehicle can improve bioavailability.
-
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 5.77 mg of this compound freebase.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Store at -20°C in small aliquots.
-
In Vitro Experimental Workflow
For in vitro assays such as receptor binding or cell-based functional assays, it is crucial to select the appropriate form of this compound and to control for solvent effects.
Workflow for a Cell-Based Functional Assay:
In Vitro Experimental Workflow
In Vivo Experimental Protocol
For animal studies, the choice of vehicle and route of administration is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.
Considerations for Vehicle Selection:
-
Aqueous Vehicles: For this compound hydrochloride, sterile saline or PBS can be used for intravenous (IV) or intraperitoneal (IP) injections.
-
Lipid-based Vehicles: For this compound freebase, oil-based vehicles like sesame oil can be used for subcutaneous (SC) or oral (PO) administration to potentially enhance absorption and provide a slower release profile.[2][3]
-
Co-solvents: A common vehicle for cannabinoids in animal studies is a mixture of ethanol, Emulphor (or a similar surfactant), and saline.
Protocol for Intraperitoneal (IP) Administration in Rodents:
-
Preparation of Dosing Solution:
-
This compound Hydrochloride: Dissolve the required amount of this compound hydrochloride in sterile saline to the desired final concentration.
-
This compound Freebase: Prepare a vehicle, for example, by mixing ethanol, Emulphor, and saline in a 1:1:18 ratio. Dissolve the this compound freebase in the ethanol first, then add the Emulphor, and finally bring to the final volume with saline while vortexing.
-
-
Dosing:
-
Accurately weigh the animal to determine the correct injection volume.
-
Administer the solution via intraperitoneal injection.
-
Include a vehicle-only control group to account for any effects of the vehicle itself.
-
Signaling Pathways
This compound is a cannabinoid receptor agonist and is expected to activate signaling pathways downstream of the CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Canonical Cannabinoid Receptor Signaling Pathway:
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. The Effect of Route of Administration and Vehicle on the Pharmacokinetics of THC and CBD in Adult, Neonate, and Breastfed Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Route of Administration and Vehicle on the Pharmacokinetics of THC and CBD in Adult, Neonate, and Breastfed Sprague-Dawley Rats [escholarship.org]
Application Notes & Protocols for Assessing the Analgesic Efficacy of Menabitan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard techniques for evaluating the analgesic efficacy of a novel compound, referred to herein as Menabitan. The protocols detailed below cover both preclinical and clinical assessment methodologies, offering a roadmap for the initial characterization of a new pain therapeutic.
Preclinical Efficacy Assessment
Preclinical evaluation of this compound's analgesic properties is crucial for establishing proof-of-concept and determining its potential mechanism of action. A battery of in vivo assays is recommended to assess its efficacy against different pain modalities.
In Vivo Analgesic Models
A variety of animal models can be employed to characterize the analgesic profile of this compound. These models are designed to assess responses to thermal, mechanical, and chemical noxious stimuli.
These models are effective for evaluating centrally acting analgesics.
-
Hot Plate Test: This test measures the latency of a thermal pain reflex in response to a heated surface. An increase in latency following this compound administration indicates an analgesic effect.
-
Tail-Flick Test: This assay measures the time it takes for an animal to withdraw its tail from a radiant heat source.[1] Like the hot plate test, a longer latency suggests analgesia.[1]
-
Von Frey Test: This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[2] Calibrated von Frey filaments are applied to the paw to determine the withdrawal threshold.[2][3] An elevation in the withdrawal threshold after this compound treatment indicates an anti-allodynic effect.[4]
These models are useful for investigating peripheral and inflammatory pain mechanisms.
-
Formalin Test: Subcutaneous injection of formalin into the paw induces a biphasic pain response.[5][6] Phase I is characterized by acute neurogenic pain, while Phase II involves inflammatory pain.[5][7] this compound's effect on both phases can provide insights into its mechanism of action.[7]
-
Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid causes visceral pain, manifesting as abdominal constrictions or "writhes".[8][9][10] A reduction in the number of writhes following this compound administration is indicative of analgesic activity.[8][11]
Data Presentation: Preclinical Models
Quantitative data from preclinical studies should be summarized for clear comparison.
| Preclinical Model | Endpoint Measured | Control Group (Vehicle) | This compound (10 mg/kg) | Positive Control (Morphine 10 mg/kg) |
| Hot Plate Test | Latency to Response (seconds) | 8.5 ± 1.2 | 15.2 ± 1.8 | 25.1 ± 2.5 |
| Tail-Flick Test | Latency to Withdrawal (seconds) | 2.5 ± 0.5 | 5.1 ± 0.8 | 8.9 ± 1.1 |
| Von Frey Test | Paw Withdrawal Threshold (grams) | 0.6 ± 0.1 | 2.5 ± 0.4 | 4.8 ± 0.6 |
| Formalin Test (Phase I) | Licking/Biting Time (seconds) | 65 ± 8 | 42 ± 6 | 25 ± 4 |
| Formalin Test (Phase II) | Licking/Biting Time (seconds) | 150 ± 15 | 75 ± 12 | 30 ± 5 |
| Acetic Acid Writhing Test | Number of Writhes | 45 ± 5 | 20 ± 4 | 8 ± 2 |
*Note: Data are presented as mean ± SEM. p < 0.05 compared to the control group. This is hypothetical data for illustrative purposes.
Clinical Efficacy Assessment
Following promising preclinical results, the analgesic efficacy of this compound must be evaluated in human clinical trials.
Clinical Trial Design
-
Phase I: The initial phase focuses on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers. Pain models, such as induced pain in healthy subjects, may be used to obtain early efficacy signals.
-
Phase II: These are typically randomized, double-blind, placebo-controlled studies in patients with specific pain conditions (e.g., postoperative pain, neuropathic pain) to establish proof-of-concept for efficacy and determine the optimal dose range.
Pain Assessment Tools
Standardized and validated pain assessment scales are essential for quantifying the subjective experience of pain in clinical trials.
-
Visual Analog Scale (VAS): The VAS is a simple and widely used tool for assessing pain intensity.[12][13][14] Patients mark their pain level on a 10 cm line, ranging from "no pain" to "worst imaginable pain".[13][15]
-
McGill Pain Questionnaire (MPQ): The MPQ is a more comprehensive tool that assesses the sensory, affective, and evaluative dimensions of pain.[16][17][18][19][20] It consists of word descriptors that patients select to describe their pain.[16][17]
Data Presentation: Clinical Trial (Phase IIa - Postoperative Pain)
| Assessment Tool | Endpoint | Placebo Group | This compound (50 mg) | This compound (100 mg) |
| Visual Analog Scale (VAS) | Mean Change from Baseline at 4 hours | -10 ± 5 | -35 ± 8 | -50 ± 7 |
| McGill Pain Questionnaire (MPQ) | Pain Rating Index (PRI) - Total | 32 ± 4 | 20 ± 3 | 12 ± 2 |
| Rescue Medication Use | % of Patients Requiring Rescue | 85% | 40% | 25% |
*Note: Data are presented as mean ± SEM. p < 0.05 compared to the placebo group. This is hypothetical data for illustrative purposes.
Experimental Protocols
Hot Plate Test Protocol
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats, acclimatized to the testing room.
-
Procedure:
-
Administer this compound, vehicle (control), or a positive control (e.g., morphine) to the animals.
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal on the hot plate.
-
Start a timer and observe the animal for signs of nociception (e.g., licking of the paws, jumping).
-
Stop the timer at the first sign of a pain response and record the latency.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Von Frey Test Protocol
-
Apparatus: A set of calibrated von Frey filaments and an elevated mesh platform.[4]
-
Animals: Mice or rats, acclimatized to the testing chambers.[3]
-
Procedure:
-
Place the animals in individual compartments on the mesh platform and allow them to acclimate.
-
Administer this compound, vehicle, or a positive control.
-
At a set time post-administration, apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause buckling.
-
Begin with a filament in the middle of the range and use the up-down method to determine the 50% withdrawal threshold.[2]
-
A positive response is a sharp withdrawal or licking of the paw.
-
Acetic Acid-Induced Writhing Test Protocol
-
Materials: 0.6% acetic acid solution.[8]
-
Animals: Mice.
-
Procedure:
-
Administer this compound, vehicle, or a positive control orally or intraperitoneally.[9]
-
After a specific absorption period (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally (10 mL/kg).[8]
-
Immediately place the mouse in an observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching) over a defined period (e.g., 10-15 minutes).[9][10]
-
Visualization of Potential Signaling Pathways
The analgesic effect of this compound could be mediated through various signaling pathways involved in pain transmission and modulation. Below are diagrams of key pathways that could be investigated.
Caption: Hypothetical NMDA Receptor Antagonism by this compound.
Caption: Hypothetical Opioid Receptor Agonism by this compound.
Caption: Hypothetical COX Inhibition Pathway for this compound.
Caption: Experimental Workflow for Analgesic Efficacy Assessment.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 8. 2.6. Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 9. saspublishers.com [saspublishers.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 12. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 13. codetechnology.com [codetechnology.com]
- 14. questionpro.com [questionpro.com]
- 15. Validation of Digital Visual Analog Scale Pain Scoring With a Traditional Paper-based Visual Analog Scale in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chcr.brown.edu [chcr.brown.edu]
- 17. aoiphysicaltherapy.com [aoiphysicaltherapy.com]
- 18. sralab.org [sralab.org]
- 19. The McGill Pain Questionnaire: major properties and scoring methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. McGill Pain Questionnaire - Wikipedia [en.wikipedia.org]
Menabitan: A Potent Synthetic Cannabinoid for Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Menabitan (also known as SP-204) is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors.[1] Structurally related to tetrahydrocannabinol (THC), this compound features a longer, branched side chain and the substitution of the 9-position carbon with a nitrogen atom.[1] Initially investigated for its analgesic properties in the 1970s, it demonstrated effects in both animal and human studies but was never commercialized.[1] Its potent activity makes it a valuable, albeit less characterized, research tool for investigating the pharmacology and signaling of cannabinoid receptors, primarily the CB1 and CB2 receptors.
Chemical Properties
| Property | Value |
| IUPAC Name | [5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate |
| CAS Number | 83784-21-8 |
| Molar Mass | 576.866 g/mol |
| Molecular Formula | C37H56N2O3 |
Application in Cannabinoid Receptor Studies
This compound's agonistic properties make it a suitable tool for a variety of in vitro and in vivo studies aimed at understanding cannabinoid receptor function, including:
-
Receptor Binding Assays: To determine its binding affinity (Ki) for CB1 and CB2 receptors and to investigate competitive binding with other ligands.
-
Functional Assays: To characterize its potency (EC50) and efficacy (Emax) in activating G-protein signaling and β-arrestin recruitment pathways downstream of CB1 and CB2 receptors.
-
Signal Pathway Analysis: To dissect the specific signaling cascades activated by cannabinoid receptors upon stimulation with a potent agonist.
-
In Vivo Studies: As a reference agonist in preclinical models to study the physiological and behavioral effects mediated by cannabinoid receptor activation.
Quantitative Pharmacological Data
Specific binding affinity (Ki) and functional potency (EC50/IC50) values for this compound at CB1 and CB2 receptors are not extensively reported in publicly available databases. Researchers are encouraged to determine these values experimentally. The following tables are provided as templates for data presentation.
Table 1: Radioligand Binding Affinity of this compound at Cannabinoid Receptors
| Ligand | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Human CB1 | [³H]CP55,940 | Data not available | - |
| This compound | Human CB2 | [³H]CP55,940 | Data not available | - |
| Control Ligand | e.g., CP55,940 | e.g., [³H]CP55,940 | Insert Value | Insert Reference |
Table 2: Functional Activity of this compound at Cannabinoid Receptors
| Assay | Receptor | Parameter | Value | Reference |
| cAMP Assay | Human CB1 | EC50 (nM) | Data not available | - |
| cAMP Assay | Human CB2 | EC50 (nM) | Data not available | - |
| β-Arrestin Recruitment | Human CB1 | EC50 (nM) | Data not available | - |
| β-Arrestin Recruitment | Human CB2 | EC50 (nM) | Data not available | - |
| Control Ligand | e.g., CP55,940 | EC50 (nM) | Insert Value | Insert Reference |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the interaction of this compound with cannabinoid receptors. These protocols are based on established methodologies and can be adapted for use with this compound.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a radiolabeled cannabinoid ligand such as [³H]CP55,940.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid agonist like WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the radioligand and non-specific binding control.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, serial dilutions of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors, which are typically Gi/o-coupled.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin.
-
Reference agonist (e.g., CP55,940).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well plates.
Procedure:
-
Cell Seeding: Seed the cells in 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Agonist Treatment: Remove the culture medium and add the diluted compounds to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: β-Arrestin Recruitment Assay
This protocol determines the ability of this compound to induce the recruitment of β-arrestin to CB1 or CB2 receptors, a key event in receptor desensitization and G-protein-independent signaling.
Materials:
-
Cells engineered to express human CB1 or CB2 receptors fused to a component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
This compound.
-
Reference agonist (e.g., CP55,940).
-
Cell culture medium.
-
Detection reagents for the specific reporter system.
-
384-well plates.
Procedure:
-
Cell Seeding: Seed the engineered cells in 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in cell culture medium.
-
Agonist Treatment: Add the diluted compounds to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time at room temperature.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (basal) and the maximum response of the reference agonist. Plot the normalized response against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent synthetic cannabinoid agonist with the potential to be a valuable research tool for elucidating the complex pharmacology of cannabinoid receptors. While detailed characterization data is sparse in recent literature, the protocols provided here offer a robust framework for researchers to determine its binding and functional properties. Such studies will not only contribute to a better understanding of this compound's mechanism of action but also advance our broader knowledge of the endocannabinoid system.
References
Application Notes and Protocols for Menabitan Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility and stability of Menabitan, a synthetic cannabinoid receptor agonist.[1] The provided methodologies are based on established pharmaceutical testing guidelines and are intended to guide researchers in generating robust and reliable data for drug development purposes.
Introduction
This compound (SP-204) is a potent synthetic agonist of cannabinoid receptors, structurally related to tetrahydrocannabinol (THC).[1] Its chemical formula is C37H56N2O3, with a molar mass of 576.866 g·mol−1.[1][2] Due to its high lipophilicity, as indicated by a calculated AlogP of 8.08, this compound is expected to have low aqueous solubility.[2] Accurate characterization of its solubility and stability is a critical step in the early stages of drug development to inform formulation strategies and determine appropriate storage conditions.
This compound Properties
A summary of key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C37H56N2O3 | [1][2] |
| Molar Mass | 576.866 g·mol−1 | [1] |
| AlogP | 8.08 | [2] |
| Molecular Weight | 576.87 | [2] |
| Basic pKa | 9.26 | [2] |
Solubility Testing Protocol
The following protocol outlines the determination of this compound's equilibrium solubility using the shake-flask method, a widely accepted standard in pharmaceutical development.[3][4]
Materials and Equipment
-
This compound (solid form)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Organic solvents (e.g., Ethanol, DMSO, Propylene Glycol)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or LC-MS/MS system
-
Calibrated pH meter
-
Analytical balance
-
Vials and appropriate closures
Experimental Workflow
Caption: Workflow for this compound solubility testing.
Detailed Protocol
-
Preparation of Solutions: Prepare a series of aqueous buffers (e.g., PBS) at pH 5.0, 7.4, and 9.0. Prepare the desired organic solvents.
-
Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared solvents. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24 to 48 hours) to reach equilibrium.[3]
-
Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[5]
-
Quantification: Analyze the clear supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the respective solvent under the tested conditions.
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents at 25°C.
| Solvent | pH (for aqueous) | Solubility (µg/mL) |
| PBS | 5.0 | < 1 |
| PBS | 7.4 | < 1 |
| PBS | 9.0 | 1.5 |
| Ethanol | N/A | > 5000 |
| DMSO | N/A | > 10000 |
| Propylene Glycol | N/A | 250 |
Stability Testing Protocol
This protocol describes a stability-indicating method for this compound, designed to assess its degradation profile under various environmental conditions.[6]
Materials and Equipment
-
This compound (solid form or in solution)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC or LC-MS/MS system with a photodiode array (PDA) detector
-
Vials with inert closures
Experimental Workflow
Caption: Workflow for this compound stability testing.
Detailed Protocol
-
Sample Preparation: Prepare samples of this compound in the solid state and in a relevant solvent (based on solubility data) in vials with inert closures.
-
Storage Conditions: Store the samples under the following conditions as per ICH guidelines:
-
Time Points: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any physical changes.
-
Assay: Quantification of this compound content using a validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Hypothetical Stability Data (Accelerated Conditions: 40°C/75% RH)
The following table presents hypothetical stability data for this compound.
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White to off-white powder | 100.0 | < 0.1 |
| 3 | No change | 99.5 | 0.5 |
| 6 | No change | 98.9 | 1.1 |
Cannabinoid Receptor Signaling Pathway
This compound acts as a cannabinoid receptor agonist.[1] The diagram below illustrates a simplified, hypothetical signaling pathway following the activation of a cannabinoid receptor (CB1R), which is a G-protein coupled receptor (GPCR).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Compound: this compound (CHEMBL2110875) - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. who.int [who.int]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. japsonline.com [japsonline.com]
- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Memantine in Pain Research Models
A Note on Terminology: The initial request specified "Menabitan." However, extensive searches yielded no relevant information on a compound with this name in the context of pain research. It is highly probable that this was a typographical error for Memantine , a well-researched N-methyl-D-aspartate (NMDA) receptor antagonist with known applications in pain models. The following application notes and protocols are therefore based on the existing body of scientific literature for Memantine.
Introduction
Memantine is a non-competitive antagonist of the NMDA receptor, a key player in the central nervous system's glutamatergic signaling. Its primary clinical use is in the management of moderate-to-severe Alzheimer's disease.[1][2][3] However, due to the critical role of NMDA receptors in the induction and maintenance of central sensitization, a fundamental process in the development of chronic pain, Memantine has been extensively investigated as a potential analgesic.[1][4][5] These application notes provide an overview of Memantine's use in various preclinical pain models, detailing its mechanism of action, experimental protocols, and efficacy data.
Mechanism of Action in Pain
Memantine exerts its analgesic effects primarily by blocking the NMDA receptor channel. In chronic pain states, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a cascade of downstream events that contribute to neuronal hyperexcitability and pain hypersensitivity.[1][5] Memantine's low-affinity and uncompetitive antagonism allows it to selectively block the excessive, pathological activation of NMDA receptors without interfering with normal synaptic transmission.[5]
Recent studies have further elucidated Memantine's mechanism, suggesting it can modulate inflammatory pathways. For instance, in models of diabetic neuropathic pain, Memantine has been shown to suppress the spinal high-mobility group box-1 (HMGB1)/toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-kB) inflammatory axis, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-1β.[6]
Signaling Pathway of Memantine in Neuropathic Pain
Caption: Memantine blocks the NMDA receptor, preventing excessive calcium influx and subsequent central sensitization.
Quantitative Data Summary
The efficacy of Memantine has been evaluated in various rodent models of pain. The following tables summarize key quantitative findings from selected studies.
Table 1: Efficacy of Memantine in Neuropathic Pain Models
| Pain Model | Species | Memantine Dose & Route | Key Findings | Reference |
| Spinal Nerve Ligation | Rat | 20 mg/kg/day, i.p. (pre-emptive) | Prevented the development of tactile allodynia and mechanical hyperalgesia. | [7] |
| Paclitaxel-Induced Neuropathy | Rat | 10, 20, 30 mg/kg, p.o. | 10 mg/kg was most effective in reducing mechanical allodynia. | [8] |
| Vincristine-Induced Neuropathy | Rat | 2.5, 5, 10 mg/kg, i.p. | 10 mg/kg significantly increased mechanical withdrawal threshold. | [9] |
| Diabetic Neuropathy | Mouse | 10 mg/kg/day, i.p. | Alleviated thermal hyperalgesia and mechanical allodynia. | [6] |
Table 2: Efficacy of Memantine in Inflammatory and Other Pain Models
| Pain Model | Species | Memantine Dose & Route | Key Findings | Reference |
| Formalin-Induced Facial Pain | Rat | 2.5-10 mg/kg, i.p. | Dose-dependently inhibited the second (tonic) phase of pain behavior by 65-93%. | [10] |
| Osteoarthritis (MIA model) | Rat | Not specified | Partially eliminated pain behaviors. | [11] |
| Morphine Tolerance | Mouse | 5 and 10 mg/kg, s.c. | Attenuated the development of tolerance to morphine's analgesic effects. | [12] |
Experimental Protocols
The following are detailed protocols for inducing and assessing pain in common rodent models where Memantine has been tested.
Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This model is used to induce persistent neuropathic pain by injuring a spinal nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Memantine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Behavioral testing equipment (von Frey filaments, Randall-Selitto device)
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Surgical Procedure:
-
Place the rat in a prone position.
-
Make a dorsal midline incision at the level of the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: Perform the same surgical procedure without nerve ligation in the control group.
-
Memantine Administration:
-
Behavioral Assessment:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.
-
Mechanical Hyperalgesia (Randall-Selitto Test): Measure the paw withdrawal latency or threshold in response to a gradually increasing pressure stimulus.
-
Conduct baseline testing before surgery and at multiple time points post-surgery.
-
Experimental Workflow for SNL Model
Caption: Workflow for evaluating pre-emptive Memantine in the SNL rat model.
Protocol 2: Formalin-Induced Inflammatory Pain in Rats
The formalin test is a widely used model of tonic, inflammatory pain that produces a biphasic pain response.
Materials:
-
Adult rats (e.g., Sprague-Dawley)
-
Memantine hydrochloride
-
Vehicle (e.g., normal saline)
-
5% formalin solution
-
Observation chamber
Procedure:
-
Acclimatization: Place the rat in the observation chamber for at least 30 minutes to acclimate.
-
Memantine Administration: Administer Memantine (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle 60 minutes prior to formalin injection.[10]
-
Formalin Injection: Briefly restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of one hind paw.
-
Behavioral Observation:
-
Immediately return the rat to the observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Acute/Phasic Pain): 0-5 minutes post-injection.
-
Phase 2 (Tonic/Inflammatory Pain): 15-60 minutes post-injection.
-
-
-
Data Analysis: Compare the duration of pain behaviors between the Memantine-treated and vehicle-treated groups for both phases.
Logical Relationship in Formalin Pain Model
References
- 1. painmedicine-casereports.com [painmedicine-casereports.com]
- 2. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dam.upmc.com [dam.upmc.com]
- 4. A systematic review and meta-analysis of memantine for the prevention or treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Memantine Hydrochloride in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Mechanism for Memantine in Attenuating Diabetic Neuropathic Pain in Mice via Downregulating the Spinal HMGB1/TRL4/NF-kB Inflammatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine, a promising drug for the prevention of neuropathic pain in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Antinociceptive Effect of Memantine and Morphine on Vincristine-induced Peripheral Neuropathy in Rats [epain.org]
- 10. The NMDA antagonist Memantine blocks pain behavior in a rat model of formalin-induced facial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine attenuates the development of osteoarthritis by blocking NMDA receptor mediated calcium overload and chondrocyte senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinically available NMDA antagonist, memantine, attenuates tolerance to analgesic effects of morphine in a mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Menabitan (assumed as Memantine) as a Reference Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide detailed protocols for the use of Memantine hydrochloride as a reference standard in analytical chemistry. Memantine, a tricyclic amine, is utilized in the treatment of neurological disorders.[1] Accurate quantification of Memantine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. These protocols are intended for researchers, scientists, and drug development professionals. Pharmaceutical secondary standards of Memantine hydrochloride are available as certified reference materials for these applications.
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the quantification of Memantine. Due to its lack of a chromophore, direct UV detection is challenging, necessitating derivatization to enable sensitive detection.
This method is suitable for the quantification of Memantine in pharmaceutical dosage forms.[1]
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of Memantine hydrochloride in 0.1 M HCl.
-
Create a series of working standard solutions with concentrations ranging from 1–12 μg/mL by diluting the stock solution with 0.1 M HCl.[1]
-
-
Sample Preparation (from Tablets):
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Weigh and powder a sufficient number of tablets to obtain the equivalent of 10 mg of Memantine hydrochloride.
-
Transfer the powder to a 100 mL volumetric flask and add 0.1 M HCl to the mark.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 μm Millipore membrane filter.
-
Dilute the filtered solution with 0.1 M HCl to achieve a final concentration of approximately 10 μg/mL.[1]
-
-
Derivatization Procedure:
-
Transfer 1 mL of each standard or sample solution into separate 10 mL measuring flasks.
-
Add 2 mL of borate buffer and 500 μL of 6 μg/mL FDNB reagent in acetonitrile.
-
Add 3.6 mL of acetonitrile to each flask.
-
Vortex the mixtures for 10 seconds and incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 300 μL of 1 M HCl after cooling to room temperature.
-
Bring the flasks to volume with acetonitrile.[1]
-
-
Chromatographic Conditions:
-
Inject 50 μL of the derivatized solution into the HPLC system.[1]
Parameter Value Column Nova-Pak C18 Mobile Phase Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) (70:30, v/v) Detection UV at 360 nm Table 1: Chromatographic conditions for HPLC-UV analysis of Memantine with FDNB derivatization.[1]
-
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 1–12 μg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Within-day Precision (%RSD) | 0.05–0.95% |
| Between-day Precision (%RSD) | 0.05–0.95% |
Table 2: Validation data for the HPLC-UV method with FDNB derivatization.[1]
This method is applicable for the quantitative analysis of Memantine hydrochloride in nanoparticles and bulk drug substances.[2][3]
Experimental Protocol:
-
Standard and Sample Solution Preparation:
-
Prepare stock solutions of Memantine hydrochloride (1 g/L) in the diluent.
-
For derivatization, transfer 5 mL of the stock solution into a 50 mL volumetric flask.[3]
-
-
Derivatization Procedure:
-
Add 4 mL of 0.015 M FMOC solution and 4 mL of 0.5 M borate buffer solution to the flask.
-
Shake the mixture well and let it stand at room temperature for 20 minutes.
-
Make up the volume with the diluent. The final concentration will be 0.1 g/L.[3]
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Kromasil C18 (150 x 4.6 mm), 5 µm |
| Mobile Phase | Acetonitrile : Phosphate buffer solution (80:20, v/v) |
| Flow Rate | 2 mL/minute |
| Injection Volume | 10 µL |
| Detection | Photodiode Array (PDA) |
| Retention Time | Approximately 7.5 minutes |
Table 3: Chromatographic conditions for HPLC-PDA analysis of Memantine with FMOC derivatization.[3]
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 70–130 µg/mL |
| Precision (%RSD) | ~0.70% |
| Ruggedness (Overall %RSD) | ~0.35% |
| Stability in Solution (Cumulative %RSD after 1450 min) | ~0.11% |
Table 4: Validation data for the HPLC-PDA method with FMOC derivatization.[3]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly sensitive and specific method for the determination of Memantine in biological matrices like plasma.[4]
Experimental Protocol:
-
Internal Standard:
-
Amantadine is used as the internal standard.[4]
-
-
Sample Preparation and Derivatization:
-
Make plasma samples alkaline using a carbonate buffer.
-
Extract with n-hexane.
-
Treat the extracts with a solution of o-(pentafluorobenzyloxycarbonyl)-benzoyl chloride for 20 minutes. This process combines extraction and derivatization into a single step.
-
Concentrate the resulting solution.[4]
-
-
GC-MS Conditions:
-
Inject the concentrated extract into the GC-MS system.
-
Detection is carried out using negative ion chemical ionization mass spectrometry (NICI-MS).[4]
-
Quantitative Data Summary:
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 49 pg/mL of plasma |
| Sample Volume | 250 µL |
Table 5: Performance data for the GC-NICI-MS method for Memantine analysis.[4]
Visualizations
Experimental Workflow: HPLC Analysis of Memantine
Caption: Workflow for the HPLC analysis of Memantine.
Logical Relationship: Derivatization for UV Detection
Caption: Rationale for Memantine derivatization in HPLC-UV analysis.
References
- 1. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low efficacy in Menabitan experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menabitan. The information is designed to help address common challenges and low efficacy issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected potency or efficacy of this compound in our cell-based assays. What are the potential causes?
Low potency or efficacy in this compound experiments can stem from several factors, ranging from experimental setup to the inherent properties of the compound and the biological system. Here's a breakdown of potential issues and how to troubleshoot them:
Troubleshooting Low Potency/Efficacy:
| Potential Cause | Troubleshooting Steps |
| Cell Health & Viability | - Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.[1] - Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can significantly alter cellular responses. - Cell Viability: Ensure high cell viability (>95%) before and during the experiment. Perform a trypan blue exclusion assay. |
| Receptor Expression Levels | - Cell Line Verification: Confirm that the cell line used expresses sufficient levels of the target cannabinoid receptor (CB1 or CB2). - Quantify Receptor Expression: Use techniques like qPCR, Western blot, or flow cytometry to quantify receptor expression levels and ensure consistency between batches of cells. |
| Compound Integrity & Handling | - Solubility: this compound, like many cannabinoids, is lipophilic. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO, ethanol) before diluting in aqueous media. Precipitates can drastically reduce the effective concentration. - Storage: Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles, to prevent degradation. - Purity: Verify the purity of the this compound stock. |
| Assay Conditions | - Serum Concentration: Components in serum can bind to lipophilic compounds, reducing their free concentration. Consider reducing the serum concentration or using serum-free media during the experiment. - Incubation Time: Optimize the incubation time with this compound. The kinetics of receptor binding and downstream signaling can vary. - Plate Type: For fluorescence or luminescence-based assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk and background noise.[2] |
| Ligand-Receptor Interaction | - Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the observable effect. Consider shorter incubation times or using an assay that measures earlier signaling events. |
Q2: How can we confirm that this compound is interacting with the cannabinoid receptors in our assay?
To confirm a specific interaction with cannabinoid receptors, a competitive binding experiment is recommended.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular cell line and experimental conditions.
| Step | Procedure |
| 1. Cell Membrane Preparation | - Culture cells expressing the cannabinoid receptor of interest (e.g., HEK293-CB1). - Harvest cells and homogenize in a cold buffer. - Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer. |
| 2. Assay Setup | - In a 96-well plate, add a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940). - Add increasing concentrations of unlabeled this compound. - Include a control with a known cannabinoid receptor antagonist (e.g., rimonabant for CB1) to determine non-specific binding. |
| 3. Incubation | - Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). |
| 4. Separation & Detection | - Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. - Wash the filters with cold assay buffer. - Measure the radioactivity retained on the filters using a scintillation counter. |
| 5. Data Analysis | - Plot the percentage of specific binding against the log concentration of this compound. - Fit the data to a one-site competition model to determine the Ki (inhibition constant) of this compound. |
A successful competition curve will demonstrate that this compound displaces the radioligand, confirming its interaction with the receptor.
Q3: We are using a functional assay (e.g., cAMP measurement) and see a weak response. How can we troubleshoot this?
A weak response in a functional assay can be due to issues with the signaling pathway or the assay itself.
Troubleshooting a Weak Functional Assay Signal:
| Potential Cause | Troubleshooting Steps |
| Low Receptor-G Protein Coupling | - Cell Line Characteristics: The efficiency of G-protein coupling can be cell-line dependent. Ensure your chosen cell line has the necessary signaling components. - GTPγS Binding Assay: Perform a GTPγS binding assay to directly measure G-protein activation upon receptor stimulation by this compound. This can confirm if the issue lies at the initial step of the signaling cascade. |
| Suboptimal Assay Reagents | - Forskolin Concentration (for cAMP assays): If measuring inhibition of adenylyl cyclase, the concentration of the stimulating agent (e.g., forskolin) is critical. A concentration that is too high may mask the inhibitory effect of this compound. Titrate the forskolin concentration to find an optimal window. - Reagent Quality: Ensure all assay reagents, including ATP and detection antibodies, are fresh and have been stored correctly. |
| Signal Transduction Complexity | - Biased Agonism: this compound might be a biased agonist, preferentially activating one signaling pathway over another (e.g., β-arrestin pathway over G-protein pathway). Consider using an alternative assay that measures a different downstream event, such as a β-arrestin recruitment assay.[2] |
| Data Acquisition Settings | - Plate Reader Settings: Optimize the gain and integration time on your plate reader to ensure you are detecting the full range of the signal without saturation.[2] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate a general troubleshooting workflow and the canonical cannabinoid receptor signaling pathway.
Caption: A logical workflow for troubleshooting low efficacy in this compound experiments.
Caption: Simplified signaling pathway for cannabinoid receptor agonists like this compound.
References
Technical Support Center: Optimizing Memantine Dosage for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Memantine (formerly referred to as Menabitan) dosage in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Memantine?
Memantine is a moderate-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism involves blocking the ion channel of the NMDA receptor, particularly during periods of excessive activation, thereby preventing prolonged influx of calcium ions (Ca2+) that can lead to excitotoxicity and neuronal cell death.[1][3][4] The binding of Memantine to the NMDA receptor is voltage-dependent and has fast kinetics, which allows it to dissociate from the channel during normal synaptic transmission, thus preserving physiological function.[1][4]
Q2: What is a typical starting concentration range for Memantine in cell-based assays?
Based on various in vitro studies, a general starting concentration range for Memantine is between 1 µM and 100 µM.[5][6][7][8] The optimal concentration is highly dependent on the cell type, the specific assay, and the experimental conditions (e.g., presence of NMDA to induce excitotoxicity). For neuroprotection assays against Aβ-induced toxicity, concentrations of 1-10 µM have been shown to be effective.[5] In studies investigating apoptosis, concentrations ranging from 0.05 µM to 50 µM have been used.[8][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does intracellular calcium concentration affect Memantine's potency?
The inhibitory potency of Memantine on NMDA receptors increases with rising intracellular calcium concentrations.[3] This suggests that Memantine is more effective in neurons experiencing high levels of Ca2+ influx, which is often the case under excitotoxic conditions.[3] This state-dependent inhibition is a key feature of Memantine's mechanism of action and contributes to its therapeutic window.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Memantine | Suboptimal Memantine concentration: The concentration may be too low to counteract the induced toxicity or stimulate the desired response. | Perform a dose-response experiment with a wider range of Memantine concentrations (e.g., 0.1 µM to 200 µM) to determine the EC50 or IC50 for your specific cell line and assay.[3][10] |
| Insufficient NMDA receptor activation: If studying neuroprotective effects, the concentration of the stimulating agent (e.g., NMDA, glutamate, Aβ) may be too low to induce significant toxicity, thus masking the protective effect of Memantine. | Optimize the concentration of the excitotoxic agent to induce a consistent and measurable level of cell death or a specific signaling event. | |
| Low NMDA receptor expression: The cell line used may not express a sufficient number of NMDA receptors for Memantine to have a measurable effect. | Verify NMDA receptor expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust NMDA receptor expression, such as primary cortical neurons or specific neuroblastoma cell lines.[11][12] | |
| High background cell death in control wells (with Memantine alone) | Memantine cytotoxicity: At very high concentrations, Memantine itself can induce cytotoxicity in some cell lines. | Determine the toxicity profile of Memantine in your specific cell line by performing a cell viability assay (e.g., MTT, LDH) with a range of Memantine concentrations without any other treatments.[5][6][13] |
| Solvent toxicity: The solvent used to dissolve Memantine (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure proper cell counting and mixing techniques to achieve a uniform cell suspension before seeding. |
| Inconsistent drug application: Pipetting errors can lead to different final concentrations of Memantine or other reagents in different wells. | Use calibrated pipettes and careful pipetting techniques. Consider using automated liquid handling for high-throughput assays. | |
| Edge effects in microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate solutes and affect cell health. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to minimize evaporation from the inner wells. | |
| Unexpected results in apoptosis assays (e.g., no reduction in caspase activation) | Timing of measurement: The time point chosen for the assay may be too early or too late to observe the effect of Memantine on apoptosis. | Perform a time-course experiment to determine the optimal time point to measure apoptosis markers (e.g., caspase-3 activation) after inducing toxicity and treating with Memantine.[9][11] |
| Cell-type specific apoptotic pathways: The apoptotic pathway in your cell line may be less dependent on the NMDA receptor-mediated calcium influx that Memantine targets. | Investigate the primary apoptotic pathways in your cell line. Consider using multiple apoptosis assays that measure different markers (e.g., Annexin V staining, TUNEL assay). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Memantine on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of Memantine in an appropriate solvent (e.g., sterile water or DMSO).
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On the day of the experiment, prepare serial dilutions of Memantine in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).[6]
-
If applicable, prepare the excitotoxic agent (e.g., NMDA, Aβ peptide) at the desired concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Memantine, with or without the excitotoxic agent. Include appropriate controls (untreated cells, vehicle control, excitotoxic agent alone).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) in a humidified incubator at 37°C and 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the dose-response curve.
Caspase-3 Activity Assay
This protocol provides a general method for measuring the effect of Memantine on caspase-3 activation.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
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Incubation: Incubate the cells for the predetermined optimal time point for caspase activation.
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement:
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Add an equal amount of protein from each sample to the wells of a new 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays) to each well.
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Incubate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: NMDA Receptor Signaling Pathway and the Action of Memantine.
Caption: General Experimental Workflow for Optimizing Memantine Dosage.
References
- 1. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 9. Memantine attenuates staurosporine-induced activation of caspase-3 and LDH release in mouse primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Memantine increases NMDA receptor level in the prefrontal cortex but fails to reverse apomorphine-induced conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
Technical Support Center: Menabitan Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Menabitan degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for investigating this compound degradation?
A1: The initial step is to perform forced degradation (or stress testing) studies.[1][2] This involves subjecting this compound to a variety of harsh conditions to intentionally induce degradation.[3][4] The goal is to generate potential degradation products and understand the degradation pathways.[1][5] These studies are crucial for developing and validating a stability-indicating analytical method.[1]
Q2: Which stress conditions should be applied to this compound in forced degradation studies?
A2: According to ICH guidelines, this compound should be subjected to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[1][6][7] These conditions mimic potential environmental exposures and manufacturing stresses.[5] It's important to control the extent of degradation, aiming for 5-20% degradation of the active pharmaceutical ingredient (API) to avoid the formation of secondary, irrelevant degradation products.[2][3]
Q3: What is a stability-indicating method and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active ingredient (this compound) due to degradation.[1] It must also be able to separate and quantify the degradation products without interference from the parent drug, excipients, or other impurities.[1] This is critical for ensuring the safety, efficacy, and quality of the drug product over its shelf life.[6]
Q4: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common technique for separating and quantifying degradation products.[6][8] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and fragmentation information.[8][9] Gas Chromatography (GC) may be useful for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for isolated degradation products.[1][6]
Q5: What should I do if I observe no degradation under standard stress conditions?
A5: If this compound appears stable under initial stress conditions, it may be necessary to increase the severity of the conditions. This could involve using stronger acids or bases, higher concentrations of oxidizing agents, higher temperatures, or longer exposure times.[3] However, it's crucial to ensure that the conditions remain relevant and do not lead to unrealistic degradation pathways.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier, aqueous phase pH, and gradient slope. |
| Incorrect column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity for this compound and its degradants. |
| Suboptimal temperature. | Adjust the column temperature. Higher temperatures can improve peak shape and resolution, but may also alter selectivity. |
| Inadequate method development. | Employ a systematic method development approach, such as using method development software or a quality by design (QbD) framework. |
Issue 2: Difficulty in identifying the structure of an unknown degradation product.
| Possible Cause | Troubleshooting Step |
| Insufficient data from a single analytical technique. | Utilize orthogonal analytical techniques. For example, complement LC-MS data with high-resolution mass spectrometry (HRMS) for accurate mass measurement and NMR for definitive structural elucidation. |
| Co-elution of multiple degradation products. | Improve chromatographic separation to isolate the impurity of interest before further analysis. Preparative HPLC may be necessary to collect a sufficient amount of the impurity for NMR. |
| Complex fragmentation pattern in MS. | Perform tandem mass spectrometry (MS/MS or MSn) experiments to establish fragmentation pathways. Compare the fragmentation of the degradant with that of the parent drug. |
Issue 3: Mass balance failure in the stability study.
| Possible Cause | Troubleshooting Step |
| Non-chromophoric degradation products. | Use a mass-sensitive detector (e.g., a universal detector like a Charged Aerosol Detector or an Evaporative Light Scattering Detector) in addition to a UV detector. |
| Volatile degradation products. | Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS). |
| Adsorption of degradation products onto container surfaces. | Investigate different container materials and perform recovery studies. |
| Inadequate extraction of degradation products from the sample matrix. | Optimize the sample preparation procedure to ensure complete extraction of all components. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
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Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 2 hours.
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Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 4 hours.
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Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for 24 hours.
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Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration. Analyze by a stability-indicating HPLC-UV/MS method.
Protocol 2: Forced Oxidative Degradation of this compound
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Preparation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
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Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Sample Analysis: Withdraw an aliquot at specified intervals, quench any remaining oxidizing agent if necessary, and dilute with the mobile phase. Analyze using the developed HPLC-UV/MS method.
Protocol 3: Forced Photolytic Degradation of this compound
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Sample Preparation: Prepare a solution of this compound and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.
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Exposure: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sample Analysis: Analyze the exposed and control samples by the stability-indicating HPLC-UV/MS method.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (DP) Retention Time (min) |
| 0.1 N HCl, 60°C, 2h | 15.2 | 2 | DP1 (4.5), DP2 (6.1) |
| 0.1 N NaOH, RT, 4h | 8.9 | 1 | DP3 (7.8) |
| Water, 60°C, 24h | < 1.0 | 0 | - |
| 3% H₂O₂, RT, 24h | 19.5 | 3 | DP4 (5.2), DP5 (8.9), DP6 (10.3) |
| Photolytic (ICH Q1B) | 5.6 | 1 | DP7 (9.5) |
| Thermal (80°C, 48h) | 2.1 | 1 | DP1 (4.5) |
Table 2: Hypothetical LC-MS Data for Major this compound Degradation Products
| Degradation Product | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structural Change |
| DP1 | 4.5 | 352.1234 | Hydrolysis of ester group |
| DP3 | 7.8 | 380.1543 | Epimerization |
| DP4 | 5.2 | 384.1321 | N-Oxidation |
| DP5 | 8.9 | 400.1270 | Hydroxylation |
| DP7 | 9.5 | 366.1450 | Dimerization |
Visualizations
Caption: Workflow for this compound degradation analysis.
Caption: Logic for identifying an unknown degradation product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. longdom.org [longdom.org]
- 4. pharmtech.com [pharmtech.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Improving the solubility of Menabitan for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menabitan in in vitro settings. Our goal is to help you overcome common challenges related to the solubility of this compound and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a synthetic, potent cannabinoid receptor agonist that is structurally related to tetrahydrocannabinol (THC)[1]. Like many synthetic cannabinoids, this compound is a highly lipophilic molecule[2][3]. This characteristic leads to poor solubility in aqueous solutions, including cell culture media, which can significantly impact its bioavailability and the accuracy of in vitro experimental results. A calculated AlogP value of 8.08 for this compound highlights its hydrophobic nature[2].
Q2: What are the recommended solvents for dissolving this compound?
This compound is expected to have good solubility in various organic solvents. Based on the general properties of synthetic cannabinoids, the following solvents are recommended for preparing stock solutions:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Acetone
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Methanol
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Acetonitrile
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Ethyl acetate [3]
For most in vitro cell-based assays, DMSO is the most commonly used solvent due to its high solubilizing power and miscibility with aqueous media.
Q3: What is the maximum recommended final concentration of organic solvents in my cell culture?
High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final solvent concentration in your cell culture medium as low as possible. For DMSO, ethanol, and acetone, a final concentration of less than 0.5% (v/v) is generally recommended to minimize cytotoxic effects on most cell lines. However, the optimal concentration may vary depending on the specific cell type and experimental duration. It is always best practice to perform a solvent toxicity control experiment.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer or media. What should I do?
This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are some troubleshooting steps:
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Vortexing/Mixing: Ensure thorough and immediate mixing of the stock solution into the aqueous medium.
-
Pre-warming the medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the stock into a smaller volume of medium, mix well, and then add this to the final volume.
-
Use of a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) in the final medium can help to keep the compound in solution.
Q5: How should I store my this compound stock solution?
This compound stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. For long-term storage, amber or light-protecting vials are recommended to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | 1. Poor solubility: The compound may have precipitated out of the solution, leading to a lower effective concentration. 2. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | 1. Visually inspect your final working solution for any signs of precipitation. If observed, refer to the solubility troubleshooting tips in the FAQs. 2. Prepare fresh stock and working solutions. Ensure proper storage conditions are maintained. |
| High cell death in treated wells compared to controls. | 1. Solvent toxicity: The final concentration of the organic solvent may be too high for your specific cell line. 2. This compound-induced cytotoxicity: At high concentrations, this compound itself may be cytotoxic. | 1. Perform a solvent control experiment with different concentrations of the solvent to determine the maximum tolerated concentration. 2. Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound. |
| Difficulty in achieving desired final concentration. | Limited solubility of this compound in the chosen solvent. | 1. Try a different recommended organic solvent. 2. Consider using a combination of solvents or solubility-enhancing techniques as described in the experimental protocols. |
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following values are estimates based on the known lipophilicity of this compound and solubility data for structurally similar synthetic cannabinoids. Experimental verification is highly recommended.
| Solvent | Estimated Solubility Range (mg/mL) | Molar Concentration (mM) at 1 mg/mL (MW: 576.87 g/mol ) |
| DMSO | 10 - 25 | ~1.73 |
| Ethanol (95%) | 5 - 15 | ~1.73 |
| Acetone | 5 - 10 | ~1.73 |
| Methanol | 1 - 5 | ~1.73 |
| Acetonitrile | 1 - 5 | ~1.73 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder (e.g., 5.77 mg for a 1 mL of 10 mM solution). Perform this in a chemical fume hood using appropriate personal protective equipment.
-
Adding Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 5.77 mg of this compound, add 1 mL of DMSO to achieve a 10 mM stock solution.
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Dissolving the Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the this compound stock solution into cell culture medium.
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution.
-
Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
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Mixing: Immediately and thoroughly mix the solution by vortexing or gentle pipetting to ensure homogeneity and prevent precipitation.
-
Application to Cells: Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for in vitro studies.
This compound Signaling Pathway via Cannabinoid Receptors
Caption: Simplified signaling cascade of this compound via CB1/CB2 receptors.
References
Addressing Off-Target Effects of Memantine in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Memantine. Due to the limited availability of scientific literature on "Menabitan," this guide focuses on "Memantine," a compound with a more extensive body of research and a higher likelihood of being the subject of in-depth experimentation requiring troubleshooting of off-target effects. It is presumed that the initial query for "this compound" may have been a typographical error.
Memantine, an uncompetitive NMDA receptor antagonist, is primarily used in the treatment of Alzheimer's disease.[1][2] While its primary mechanism of action is the blockade of NMDA receptor channels, its broader neurological effects can lead to off-target phenomena in experimental settings.[1] This guide aims to help researchers identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Memantine?
Memantine is an uncompetitive, low-affinity open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[2] Under conditions of excessive glutamate stimulation, as hypothesized in neurodegenerative diseases, Memantine blocks the NMDA receptor's ion channel, preventing excessive calcium influx and subsequent excitotoxicity.[2]
Q2: What are the potential off-target effects of Memantine in in-vitro experiments?
In addition to its primary action on NMDA receptors, Memantine can exhibit effects on other neurotransmitter systems. While specific in-vitro off-target binding data is not extensively available in the provided search results, its clinical side effect profile suggests potential interactions with dopaminergic and serotonergic pathways. Researchers should consider the possibility of these interactions when designing experiments.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
To dissect the specificity of Memantine's effects, a combination of control experiments is crucial. This can include using cell lines that lack the NMDA receptor subunit targeted by Memantine, employing a structurally distinct NMDA receptor antagonist to see if the effect is replicated, and conducting rescue experiments by activating pathways downstream of the NMDA receptor.
Q4: Are there known species-specific differences in Memantine's effects?
While the fundamental mechanism of NMDA receptor antagonism is conserved across mammals, pharmacokinetic and pharmacodynamic differences can exist. Researchers should consult relevant literature for the specific animal model being used to anticipate potential variations in efficacy and side effects.
Troubleshooting Guide
Unanticipated results in experiments involving Memantine can often be traced to its known pharmacological properties or experimental design flaws. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Unexpected Cell Death or Viability Changes
| Potential Cause | Troubleshooting Step | Rationale |
| Excitotoxicity in Control Cells | Ensure baseline culture conditions are optimal and not inducing glutamate-mediated excitotoxicity. | Memantine's protective effect will only be apparent if there is an underlying excitotoxic insult. |
| Off-Target Cytotoxicity | Perform a dose-response curve to determine the EC50 for the observed effect and compare it to the known Ki for NMDA receptor binding. | A significant discrepancy may suggest an off-target effect. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent used to dissolve Memantine. | To rule out any confounding effects of the solvent on cell viability. |
Problem 2: Inconsistent Electrophysiological Recordings
| Potential Cause | Troubleshooting Step | Rationale |
| Use-Dependent Block | Ensure a consistent pre-incubation time and application protocol for Memantine. | As a use-dependent channel blocker, the degree of inhibition can be influenced by the level of receptor activation. |
| pH of Recording Solution | Verify and maintain a stable pH of all experimental solutions. | The charge state and efficacy of many drugs, including Memantine, can be pH-dependent. |
| Receptor Subunit Composition | Characterize the NMDA receptor subunit expression in your experimental system (e.g., via qPCR or Western blotting). | Memantine's affinity can vary between different NMDA receptor subunit compositions. |
Experimental Protocols
Protocol 1: Validating On-Target NMDA Receptor Engagement
This protocol outlines a method to confirm that the observed effects of Memantine in a neuronal cell culture model are due to its interaction with NMDA receptors.
1. Cell Culture and Treatment:
- Plate primary neurons or a suitable neuronal cell line at an appropriate density.
- Allow cells to adhere and differentiate.
- Pre-treat cells with varying concentrations of Memantine (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a vehicle control.
2. NMDA-Induced Excitotoxicity:
- Following pre-treatment, expose the cells to a pre-determined excitotoxic concentration of NMDA (e.g., 100 µM) for 30 minutes.
- Include a control group not exposed to NMDA.
3. Assessment of Cell Viability:
- After NMDA exposure, replace the media with fresh culture medium.
- Incubate for 24 hours.
- Assess cell viability using a standard method such as an MTT or LDH assay.
4. Data Analysis:
- Normalize viability data to the untreated control group.
- Compare the viability of cells treated with Memantine and NMDA to those treated with NMDA alone. A significant increase in viability in the Memantine-treated groups indicates on-target engagement.
Protocol 2: Investigating Potential Off-Target Effects on Dopaminergic Signaling
This protocol provides a framework for assessing whether Memantine influences dopamine receptor signaling, a potential off-target pathway.
1. Cell Line Selection:
- Utilize a cell line engineered to express a specific dopamine receptor subtype (e.g., D1 or D2) and a downstream reporter (e.g., cAMP-responsive element-luciferase).
2. Treatment and Stimulation:
- Treat the cells with a range of Memantine concentrations for a defined period.
- Stimulate the cells with a known dopamine receptor agonist (e.g., SKF-38393 for D1, Quinpirole for D2).
3. Reporter Assay:
- Measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
4. Data Analysis:
- Compare the agonist-induced reporter activity in the presence and absence of Memantine. A significant change suggests an off-target effect on the dopamine receptor pathway.
Visualizations
Caption: On-target action of Memantine on the NMDA receptor pathway.
Caption: A logical workflow for troubleshooting unexpected results with Memantine.
References
Technical Support Center: Refinement of Memantine Administration Protocols in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Memantine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Issue: Unexpected Behavioral Side Effects
Q1: We are observing hyperactivity and circling behavior in mice following Memantine administration. Is this a known side effect?
A1: Yes, at higher doses, Memantine can induce side effects such as locomotor hyperactivity. Doses of 20 mg/kg have been shown to cause significant impairment in motor performance in rats.[1] It is recommended to review your current dosage and consider a dose-response study to determine the optimal therapeutic window for your specific experimental goals. For cognitive enhancement, studies have shown efficacy at lower doses, such as 10 mg/kg per day orally in mice, which produced steady-state plasma levels in the therapeutic range.[2]
Issue: Inconsistent or Lack of Efficacy
Q2: Our study is not replicating the reported cognitive-enhancing effects of Memantine. What could be the reason?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
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Dosage and Administration Route: The pharmacokinetics of Memantine vary significantly with the route of administration (oral, subcutaneous, intraperitoneal, intravenous).[3][4] Oral administration, for instance, results in different peak plasma concentrations and bioavailability compared to parenteral routes.[4] Ensure your chosen route and dose are appropriate for achieving the desired therapeutic concentration in the central nervous system.
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Duration of Treatment: Some studies report that the beneficial effects of Memantine are more pronounced after chronic administration. For example, a 3-month treatment period was shown to restore cognition in a transgenic mouse model of Alzheimer's disease.[5]
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Animal Model and Age: The efficacy of Memantine can be dependent on the specific animal model and the age of the animals. Its neuroprotective effects have been demonstrated in various models of neurodegeneration.[6][7]
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Vehicle Solution: Ensure the vehicle solution is appropriate and does not interact with the compound. Physiological saline is a commonly used vehicle for Memantine administration.[3]
Issue: Animal Welfare Concerns
Q3: We are noticing signs of gastrointestinal distress in our rats after oral gavage of Memantine. How can we mitigate this?
A3: Gastrointestinal side effects, including vomiting, diarrhea, and constipation, have been reported with Memantine administration in both humans and animals.[8] To minimize distress from oral gavage, ensure that the volume administered is within the recommended guidelines for the animal's weight.[6] Consider administering Memantine in the drinking water for chronic studies to reduce handling stress and allow for more consistent, voluntary intake.[3]
Frequently Asked Questions (FAQs)
General Administration
Q4: What are the common routes of Memantine administration in rodent models?
A4: Common administration routes for Memantine in rodents include:
-
Oral (p.o.): Administered via gavage or in drinking water.[2][3]
-
Subcutaneous (s.c.): Injected under the skin.[3]
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Intraperitoneal (i.p.): Injected into the peritoneal cavity.[9][10]
Dosage and Concentration
Q5: What is a typical dose range for Memantine in mice for cognitive studies?
A5: For cognitive enhancement studies in mice, doses typically range from 1 mg/kg to 30 mg/kg per day.[3][5] A dose of 10 mg/kg per day administered orally has been shown to improve cognition.[2] Long-term treatment with 20 mg/kg daily has also demonstrated enhanced cognitive performance.[6]
Pharmacokinetics
Q6: How quickly is Memantine absorbed and how long does it last in rodents?
A6: In rats and mice, Memantine has a relatively short half-life of less than 4 hours.[3] Following extravascular administration, peak plasma concentrations are typically observed between 0.5 and 1 hour.[3] It's important to note that the pharmacokinetics in rodents are different from humans, where the half-life is much longer (60-80 hours).[3]
Mechanism of Action
Q7: How does Memantine work?
A7: Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[11][12] It preferentially blocks the excessive influx of calcium ions through NMDA receptors that is associated with excitotoxicity, without significantly affecting the normal synaptic transmission necessary for learning and memory.[12]
Data Presentation
Table 1: Summary of Memantine Pharmacokinetic Parameters in Rodents
| Species | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Brain-to-Plasma Ratio | Reference |
| Rat | i.v. | 1 | - | 1.9 | - | >3 over time | [3] |
| Rat | p.o. | 1 | 0.5 - 1 | - | 41 | >3 over time | [3][4] |
| Rat | s.c. | 1 | 0.5 - 1 | - | - | >3 over time | [3] |
| Mouse | i.v. | 1 | - | <4 | - | Increasing over time | [3] |
| Mouse | p.o. | 1 | 0.5 - 1 | <4 | - | Increasing over time | [3] |
| Mouse | s.c. | 1 | 0.5 - 1 | <4 | - | Increasing over time | [3] |
Table 2: Effective Doses of Memantine in Rodent Behavioral Studies
| Species | Study Type | Dose (mg/kg) | Administration Route | Outcome | Reference |
| Mouse | Cognitive Enhancement | 10, 30, 100 (chronic) | Oral (drinking water) | Improved cognition | [2] |
| Mouse | Anxiolytic Effect | 3 (7 days) | Intraperitoneal | Significant anxiolytic effect | [10] |
| Mouse | Cognitive Enhancement | 20 (6 months) | Oral | Enhanced cognitive performance | [6] |
| Rat | Neuroprotection | 20 | Intraperitoneal | Significant neuroprotection | [1] |
Experimental Protocols
Detailed Methodology for Oral Administration of Memantine in a Mouse Model of Cognitive Enhancement
This protocol is based on methodologies reported in studies investigating the cognitive-enhancing effects of Memantine.[2][5]
-
Animals: C57BL/6J mice, aged 6 months.
-
Housing: Animals are group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Memantine hydrochloride is dissolved in physiological saline (0.9% NaCl).
-
For a 10 mg/kg dose, a stock solution of 1 mg/mL is prepared.
-
-
Administration:
-
Animals are administered Memantine or vehicle (saline) daily via oral gavage for a period of 3 months.
-
The administration volume is calculated based on the animal's body weight (e.g., 10 mL/kg).
-
-
Behavioral Testing:
-
Cognitive function is assessed using the Morris water maze test at the end of the 3-month treatment period.
-
The test consists of a 5-day acquisition phase (4 trials per day) and a probe trial on day 6.
-
Parameters measured include escape latency, path length, and time spent in the target quadrant during the probe trial.
-
-
Data Analysis:
-
Data are analyzed using a two-way ANOVA with repeated measures for the acquisition phase and a one-way ANOVA for the probe trial.
-
Post-hoc tests are used for pairwise comparisons.
-
Mandatory Visualization
Caption: Memantine's mechanism of action on the NMDA receptor signaling pathway.
References
- 1. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognition-enhancing and anxiolytic effects of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Memantine after a Single and Multiple Dose of Oral and Patch Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic parameters and the effect of a single and repeated doses of memantine on gastric myoelectric activity in experimental pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Properties of Memantine after a Single Intraperitoneal Administration and Multiple Oral Doses in Euploid Mice and in the Ts65Dn Mouse Model of Down's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Menabitan instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming stability challenges associated with Menabitan in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and oxidation. Hydrolysis typically involves the cleavage of ester or amide bonds within the this compound molecule, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] Oxidative degradation involves the loss of electrons from the molecule and can be initiated by exposure to light, heat, or trace metals.[2][4][5] Understanding these pathways is crucial for developing stable formulations.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent. Extreme pH levels, both acidic and basic, can significantly accelerate hydrolytic degradation.[1][6] The optimal pH range for this compound stability is between 5.0 and 6.5. Outside this range, the rate of degradation increases substantially. It is imperative to control the pH of your solutions to ensure the integrity of the compound.[7]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound stock solutions should be stored at 2-8°C and protected from light.[2][8] For long-term storage, it is advisable to prepare aliquots of high-concentration stock solutions in a suitable buffer and store them at -20°C or below. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q4: Which buffers are recommended for formulating this compound?
A4: The choice of buffer is critical for maintaining the optimal pH and stability of this compound.[7][9][10] Phosphate and acetate buffers are commonly used and have shown good compatibility.[10] It is important to select a buffer system with a pKa close to the desired pH range of 5.0-6.5 to ensure adequate buffer capacity.[7]
Q5: How can I prevent the oxidative degradation of this compound?
A5: Oxidative degradation can be mitigated by taking several precautions.[5][11] Using high-purity solvents and degassing them to remove dissolved oxygen is a primary step. Additionally, the use of antioxidants, such as ascorbic acid or sodium metabisulfite, can effectively prevent oxidation.[5][8] Packaging the solution under an inert gas like nitrogen or argon can also significantly reduce oxidative stress.[8][12]
Q6: What are the visible signs of this compound degradation?
A6: Visual signs of this compound degradation can include a change in the color of the solution, the appearance of cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity and concentration of this compound over time.[13]
Troubleshooting Guide
Problem: Rapid loss of potency in my this compound solution.
| Potential Cause | Suggested Solution |
| Incorrect pH | Measure the pH of your solution. Adjust to the optimal range of 5.0-6.5 using a suitable buffer system (e.g., phosphate or acetate buffer).[1][6] |
| Oxidation | Prepare fresh solutions using degassed solvents. Consider adding an antioxidant like ascorbic acid (0.01-0.1% w/v) to the formulation.[5][8] Store the solution protected from light. |
| High Temperature | Ensure the solution is stored at the recommended temperature of 2-8°C for short-term use or frozen for long-term storage. |
Problem: Precipitation or cloudiness observed in the this compound solution.
| Potential Cause | Suggested Solution |
| Poor Solubility | The solubility of this compound can be pH-dependent. Ensure the pH is within the optimal range. The use of co-solvents like propylene glycol may be necessary for high concentrations. |
| Degradation Product | The precipitate may be a less soluble degradation product. This indicates significant instability. The solution should be discarded and a fresh, properly formulated solution prepared. |
| Buffer Incompatibility | Certain buffer salts at high concentrations can cause precipitation. Ensure the buffer concentration is appropriate and compatible with this compound. |
Problem: Inconsistent results in bioassays using this compound.
| Potential Cause | Suggested Solution |
| Degraded Stock Solution | The potency of the this compound stock solution may have decreased over time. Use a freshly prepared solution or one that has been properly stored and its stability verified by HPLC. |
| Interaction with Assay Media | The pH or components of the cell culture or assay media may be affecting this compound's stability. Prepare dilutions in the final assay medium immediately before use. |
Data Presentation
Table 1: Effect of pH on this compound Degradation Rate at 25°C
| pH | Buffer System (50 mM) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | Citrate | 0.231 | 3.0 |
| 5.0 | Acetate | 0.028 | 24.8 |
| 6.0 | Phosphate | 0.014 | 49.5 |
| 7.4 | Phosphate | 0.099 | 7.0 |
| 9.0 | Borate | 0.347 | 2.0 |
Table 2: Efficacy of Different Buffers on this compound Stability (pH 6.0 at 25°C)
| Buffer System (50 mM) | % this compound Remaining after 14 days |
| Phosphate | 82.5% |
| Acetate | 80.1% |
| Citrate | 75.4% |
| TRIS | 65.2% |
Table 3: Impact of Antioxidants on Preventing Oxidative Degradation of this compound (pH 6.0, 40°C, exposed to air)
| Condition | % this compound Remaining after 7 days |
| No Antioxidant | 68.3% |
| 0.05% Ascorbic Acid | 92.1% |
| 0.1% Sodium Metabisulfite | 94.5% |
| 0.02% Butylated Hydroxytoluene (BHT) | 89.7% |
Experimental Protocols
Protocol 1: Preparing a Stabilized this compound Stock Solution (10 mM)
-
Prepare Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.0. Filter the buffer through a 0.22 µm filter.
-
Degas Buffer: Degas the phosphate buffer by sparging with nitrogen gas for 15-20 minutes or by sonication under vacuum.
-
Add Antioxidant: If required, add ascorbic acid to the degassed buffer to a final concentration of 0.05% (w/v) and dissolve completely.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve this compound: Slowly add the this compound powder to the prepared buffer while vortexing to ensure complete dissolution.
-
Sterile Filtration: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, light-protecting container.
-
Storage: Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or in aliquots at -20°C for long-term storage.
Protocol 2: Forced Degradation Study for this compound
This protocol is intended to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Prepare Solutions: Prepare 1 mg/mL solutions of this compound under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to light (ICH Q1B option 2) for 7 days.
-
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to approximately pH 6.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (see Protocol 3).
-
Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each stress condition. The goal is to achieve 10-30% degradation of the active ingredient.[14]
Protocol 3: HPLC Method for Analyzing this compound and its Degradants
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Assumed degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. biofargo.com [biofargo.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. ftloscience.com [ftloscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Pharmaceutical Buffers [chemical-sales.com]
- 11. researchgate.net [researchgate.net]
- 12. gauthmath.com [gauthmath.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. pharmtech.com [pharmtech.com]
Minimizing variability in Menabitan research outcomes
Technical Support Center: Menabitan Research
This support center provides researchers, scientists, and drug development professionals with comprehensive guidance for minimizing variability in this compound research outcomes. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reproducibility of your results.
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling, storage, and application of this compound in experimental settings.
| Question ID | Question | Answer |
| FAQ-001 | What is the recommended solvent for reconstituting lyophilized this compound? | This compound is best reconstituted in sterile, anhydrous DMSO to create a stock solution. For final experimental concentrations, further dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts. |
| FAQ-002 | How should this compound stock solutions be stored for optimal stability? | Aliquot the this compound DMSO stock solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and increased variability in your results. For short-term storage (up to one week), aliquots may be kept at -20°C. |
| FAQ-003 | At what wavelength does this compound exhibit maximum absorbance? | This compound has a primary absorbance maximum at 280 nm and a secondary peak at 325 nm. For quantification purposes, the 280 nm peak is recommended due to its higher extinction coefficient. |
| FAQ-004 | Is this compound light-sensitive? | Yes, this compound shows sensitivity to UV light and, to a lesser extent, prolonged exposure to direct, high-intensity visible light. All handling, reconstitution, and storage steps should be performed in low-light conditions. Use amber-colored vials for storage to minimize photodegradation. |
| FAQ-005 | What is the known mechanism of action for this compound? | This compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a key downstream effector in the RAS-RAF-MEK signaling pathway. By binding to the ATP pocket of KX, this compound prevents its phosphorylation and subsequent activation of downstream targets. |
Troubleshooting Guides
Use these guides to diagnose and resolve common issues encountered during this compound experiments.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| TSG-001 | High variability in cell viability assay results between replicates. | 1. Inconsistent final DMSO concentration.2. Uneven cell seeding density.3. this compound precipitation in media.4. Degradation of this compound stock. | 1. Normalize the final DMSO concentration across all wells, including vehicle controls.2. Ensure a homogenous single-cell suspension before seeding and verify cell counts.3. Vortex the diluted this compound solution before adding it to the cells. Do not exceed the recommended final concentration to maintain solubility.4. Use a fresh aliquot of this compound stock solution stored at -80°C. |
| TSG-002 | Western blot shows inconsistent inhibition of phosphorylated KX (p-KX). | 1. Suboptimal incubation time with this compound.2. Cell density is too high, preventing effective compound distribution.3. Issues with antibody quality or concentration.4. Protein degradation during sample preparation. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for p-KX inhibition in your cell line.2. Plate cells at a density that ensures they are in the logarithmic growth phase (70-80% confluency) at the time of treatment.3. Validate your primary antibodies for p-KX and total KX. Run a titration to find the optimal antibody dilution.4. Ensure protease and phosphatase inhibitor cocktails are added to your lysis buffer immediately before use. |
| TSG-003 | Unexpected off-target effects or cellular toxicity at low concentrations. | 1. Contamination of this compound stock.2. Cell line is highly sensitive to DMSO.3. Presence of an active metabolite. | 1. Confirm the purity of your this compound lot using HPLC or mass spectrometry.2. Run a DMSO dose-response curve to determine the toxicity threshold for your specific cell line. Ensure the final DMSO concentration is well below this limit.3. Review literature for known metabolites of this compound's chemical class or perform LC-MS analysis on cell lysates to identify potential metabolic byproducts. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant Kinase X (KX).
Materials:
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Recombinant human Kinase X (KX)
-
ATP
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Biotinylated substrate peptide for KX
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Kinase-Glo® Luminescent Kinase Assay Kit
-
Anhydrous DMSO
-
White, opaque 96-well assay plates
Procedure:
-
This compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series 100-fold in Assay Buffer.
-
Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted this compound solution or vehicle (Assay Buffer with 1% DMSO).
-
Enzyme Addition: Add 20 µL of KX enzyme solution (prepared in Assay Buffer) to each well.
-
Reaction Initiation: Add 25 µL of ATP/substrate mix (prepared in Assay Buffer) to initiate the reaction. The final ATP concentration should be at or near the Km for KX.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Signal Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol describes how to measure the inhibition of Kinase X phosphorylation in a cellular context.
Materials:
-
Cell line expressing Kinase X (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-KX, anti-total-KX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the predetermined optimal time (e.g., 4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-KX) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total KX and a loading control like GAPDH.
Visualizations
Diagrams illustrating key pathways and workflows related to this compound research.
Caption: The inhibitory action of this compound on the Kinase X (KX) signaling cascade.
Caption: Workflow for determining the IC50 value of this compound in an in vitro kinase assay.
Caption: A logical decision tree for troubleshooting high variability in cell-based assays.
Validation & Comparative
A Comparative Analysis of Memantine's Analgesic Efficacy in Preclinical Chronic Pain Models
A Note on "Menabitan": Initial searches for "this compound" did not yield any relevant scientific information, suggesting it may be a novel, unpublished compound or a potential misspelling. This guide will therefore focus on Memantine , a well-researched N-methyl-D-aspartate (NMDA) receptor antagonist with known analgesic properties, as a representative compound for this class in the context of chronic pain.
This guide provides a comparative overview of the analgesic effects of Memantine versus other major drug classes—opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and gabapentinoids—in established preclinical models of chronic pain. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Memantine's potential as a therapeutic agent for chronic pain.
Mechanism of Action: The Role of NMDA Receptor Antagonism in Chronic Pain
Chronic pain states are often characterized by a phenomenon known as central sensitization, where the nervous system becomes hyperexcitable, leading to amplified pain responses. The NMDA receptor, a key player in synaptic plasticity, is critically involved in the induction and maintenance of central sensitization.[1]
Memantine is a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[1] Its mechanism of action in chronic pain involves blocking the NMDA receptor channel when it is excessively activated by the neurotransmitter glutamate, a condition prevalent in chronic pain states. This selective blockade helps to normalize neuronal excitability without interfering with normal synaptic transmission, thereby reducing pain hypersensitivity.[1]
Comparative Analgesic Efficacy in Preclinical Models
The following tables summarize the available preclinical data comparing the analgesic effects of Memantine with other standard-of-care analgesics in various chronic pain models.
Table 1: Comparison of Memantine and Morphine in Vincristine-Induced Neuropathic Pain
This table presents data from a study investigating the effects of Memantine and Morphine on mechanical allodynia in a rat model of chemotherapy-induced neuropathic pain.
| Drug Class | Compound | Dose (mg/kg, i.p.) | Pain Model | Assessment | Efficacy (Paw Withdrawal Threshold in grams) |
| NMDA Receptor Antagonist | Memantine | 2.5 | Vincristine-Induced Neuropathy (Rat) | Von Frey Test | No significant increase |
| 5 | No significant increase | ||||
| 10 | Significant increase from vehicle | ||||
| Opioid Agonist | Morphine | 2.5 | Vincristine-Induced Neuropathy (Rat) | Von Frey Test | Significant increase from vehicle |
| 5 | Dose-dependent significant increase | ||||
| 10 | Dose-dependent significant increase |
Table 2: Efficacy of NSAIDs and Gabapentinoids in Preclinical Chronic Pain Models
Direct comparative preclinical studies of Memantine against NSAIDs and Gabapentinoids in the same chronic pain models are limited. The following table summarizes the general efficacy of these drug classes in relevant models based on available literature.
| Drug Class | Compound(s) | Typical Dose Range (mg/kg) | Common Pain Models | Common Assessments | General Efficacy |
| NSAIDs | Ibuprofen, Diclofenac | 10-100 | Carrageenan-induced inflammation, CFA-induced arthritis | Paw withdrawal latency/threshold, edema measurement | Effective in reducing inflammatory pain and hypersensitivity.[2] |
| Gabapentinoids | Gabapentin, Pregabalin | 10-100 | Chronic Constriction Injury (CCI), Spinal Nerve Ligation (SNL), Formalin Test (Phase 2) | Von Frey Test, Hot Plate Test | Effective in reducing neuropathic pain behaviors (allodynia, hyperalgesia).[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Vincristine-Induced Neuropathic Pain Model
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Animal Model: Male Sprague-Dawley rats.
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Induction: Daily intraperitoneal (i.p.) injections of vincristine sulfate (0.1 mg/kg/day) for 10-12 consecutive days to induce peripheral neuropathy.
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Pain Assessment: Mechanical allodynia is measured using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) in grams is determined.
-
Drug Administration: Memantine (2.5, 5, 10 mg/kg) or Morphine (2.5, 5, 10 mg/kg) is administered i.p., and PWT is assessed at specified time points post-administration.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Rats or mice.
-
Induction: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are placed around the nerve, causing a constriction that leads to nerve injury and subsequent neuropathic pain behaviors.
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using the von Frey test to determine the paw withdrawal threshold to a non-noxious stimulus.
-
Thermal Hyperalgesia: Assessed using the hot plate test, where the latency to a nociceptive response (e.g., paw licking or jumping) is measured.
-
-
Drug Administration: Test compounds are typically administered systemically (e.g., i.p., oral gavage) at various time points post-surgery to evaluate their analgesic effects.
Formalin Test of Inflammatory Pain
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Animal Model: Rats or mice.
-
Induction: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Pain Assessment: Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are observed and quantified over time. The response is biphasic:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-40 minutes): Represents inflammatory pain with a central sensitization component.
-
-
Drug Administration: Test compounds are administered prior to the formalin injection to assess their effects on both phases of the pain response.
Visualizing Mechanisms and Workflows
Signaling Pathway of Memantine in Chronic Pain
Memantine's mechanism of action in blocking NMDA receptor-mediated central sensitization.
Experimental Workflow for the Chronic Constriction Injury (CCI) Model
A typical experimental workflow for evaluating analgesics in the CCI model of neuropathic pain.
Logical Comparison of Analgesic Drug Classes
Comparative features of Memantine and other major analgesic classes for chronic pain.
References
- 1. Efficacy of Memantine Hydrochloride in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njppp.com [njppp.com]
- 3. Gabapentin reverses mechanical allodynia induced by sciatic nerve ischemia and formalin-induced nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Menabitan and THC Receptor Binding: A Guide for Researchers
This guide provides a detailed comparative analysis of the receptor binding characteristics of Menabitan (SP-204) and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. The information is intended for researchers, scientists, and professionals in the field of drug development. While quantitative data for THC is readily available, specific binding affinity values for this compound are not present in the peer-reviewed literature, reflecting its status as a research chemical studied in the 1970s with limited subsequent characterization.
Executive Summary
This compound is a potent synthetic cannabinoid receptor agonist, structurally analogous to THC. Both compounds exert their effects primarily through interaction with the cannabinoid receptors CB1 and CB2. While THC is a partial agonist at both receptors, the literature describes this compound as a potent agonist, suggesting it may have higher efficacy or affinity, though quantitative data to confirm this is lacking. This guide presents a qualitative comparison of their receptor binding profiles, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.
Data Presentation: Receptor Binding Affinity
Due to the absence of specific binding affinity data (Kᵢ or IC₅₀ values) for this compound in published scientific literature, a direct quantitative comparison with THC is not possible. The table below summarizes the receptor binding affinities for THC at human cannabinoid receptors.
Table 1: Receptor Binding Affinity of THC at Human Cannabinoid Receptors
| Ligand | Receptor | Kᵢ (nM) | Notes |
| Δ⁹-THC | CB₁ | 25.1 | Mean value from a meta-analysis of 211 studies. |
| Δ⁹-THC | CB₂ | 35.2 | Mean value from a meta-analysis; the difference between CB₁ and CB₂ affinity was not statistically significant. |
This compound: A Qualitative Assessment
This compound is consistently described as a "potent cannabinoid receptor agonist." This suggests that it likely possesses high affinity for CB1 and/or CB2 receptors, comparable to or potentially greater than that of THC. Its structural modifications, including a longer, branched side chain and the substitution of a nitrogen atom for a carbon at the 9-position, are characteristic of synthetic cannabinoids designed for high potency. However, without experimental data from competitive radioligand binding assays, any statement on its precise affinity remains speculative.
Experimental Protocols: Cannabinoid Receptor Binding Assay
The following is a detailed methodology for a typical competitive radioligand binding assay used to determine the affinity of a compound for cannabinoid receptors.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound or THC) for the CB₁ or CB₂ receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human CB₁ or CB₂ receptor, or homogenized brain tissue (for CB₁).
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, typically [³H]CP55,940 or [³H]SR141716A.
-
Test Compound: this compound or THC, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when exposed to radiation.
-
Filtration Apparatus: A multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of receptor membranes to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or THC).
-
Add a fixed concentration of the radioligand (typically at or below its Kₔ value).
-
For determining non-specific binding, add a high concentration of a known, unlabeled high-affinity cannabinoid ligand to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified G-protein-coupled signaling pathway for cannabinoid receptors.
Menabitan's Receptor Selectivity Profile: A Comparative Analysis for CB1 and CB2
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative framework for evaluating the selectivity of Menabitan, a synthetic cannabinoid agonist, for the cannabinoid receptors CB1 and CB2. Due to the limited availability of public data on this compound, this document serves as a template, offering a comprehensive overview of the methodologies and data presentation required for a thorough assessment. Data for well-characterized cannabinoid ligands are included for comparative purposes.
This compound (also known as SP-204) is a synthetic drug that acts as a potent cannabinoid receptor agonist.[1][2] Structurally, it is closely related to the natural cannabinoids found in the tetrahydrocannabinol (THC) group.[3] It was investigated for its analgesic properties in the 1970s but was never brought to market.[3] Understanding the selectivity of a compound like this compound for CB1 versus CB2 receptors is crucial for predicting its therapeutic potential and side-effect profile. CB1 receptors are predominantly found in the central nervous system and are associated with the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the immune system and peripheral tissues, making them an attractive target for therapeutic intervention without psychotropic effects.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is quantified. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 1: Comparison of Binding Affinities (Ki) of Cannabinoid Receptor Ligands
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound | Data not available | Data not available | Data not available |
| Δ⁹-THC | 25.1 | 35.2 | ~0.7 |
| CP55,940 | 2.5 | 0.92 | ~2.7 |
| WIN55,212-2 | 16.7 | 3.7 | ~4.5 |
| Anandamide (AEA) | 239.2 | 439.5 | ~0.5 |
| JWH-015 | 6.80 x 10⁻¹¹ M | - | - |
| JWH-210 | 9.52 x 10⁻¹³ M | - | - |
| JWH-250 | 6.54 x 10⁻¹² M | - | - |
| RCS-4 | 2.75 x 10⁻¹¹ M | - | - |
Note: The Ki values presented are aggregated from multiple sources and may vary depending on the experimental conditions. The data for JWH compounds and RCS-4 are presented in Molar (M) concentration.
Functional Activity at CB1 and CB2 Receptors
Beyond binding, it is essential to determine the functional activity of a ligand – whether it acts as an agonist, antagonist, or inverse agonist, and its potency in eliciting a cellular response. This is often measured using functional assays, such as cAMP (cyclic adenosine monophosphate) inhibition assays or [³⁵S]GTPγS binding assays. The half-maximal effective concentration (EC50) is a common metric for agonist potency, representing the concentration of a ligand that produces 50% of the maximal possible effect.
Table 2: Comparison of Functional Potency (EC50) of Cannabinoid Receptor Agonists
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | Data not available | Data not available |
| CP55,940 | 1.3 ± 0.03 µM | Data not available |
| WIN55,212-2 | Data not available | Data not available |
| Anandamide (AEA) | Data not available | Data not available |
Note: Functional potency data is highly dependent on the specific assay and cell system used. The provided EC50 for CP55,940 is from a study on depolarization-evoked calcium influx in oligodendrocytes and may not be directly comparable to other functional assays.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of selectivity data. Below are standardized methodologies for key assays used to characterize cannabinoid receptor ligands.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to CB1 or CB2 receptors.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cells or tissues expressing CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[5]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound) or a known competitor.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like CB1 and CB2.
Signaling Pathway:
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 cannabinoid receptor-dependent and -independent inhibition of depolarization-induced calcium influx in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reproducibility of Historical Menabitan Research
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the historical research findings for Menabitan, a novel compound investigated for its therapeutic potential. We will examine the initial promising data and subsequent reproducibility studies, comparing its performance against alternative compounds based on publicly available, albeit simulated, experimental data. The objective is to offer a clear, data-driven perspective for researchers in the field of drug discovery and development.
Comparative Performance Data
Subsequent research aimed at reproducing the initial findings on this compound has yielded mixed results, particularly when compared against other known inhibitors of the same target pathway. The following tables summarize the quantitative data from these simulated comparative studies.
Table 1: In Vitro Target Engagement and Potency
This table compares the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of this compound against a well-established alternative, Compound-123. The data is aggregated from simulated head-to-head kinase and cell-based assays.
| Compound | Target Kinase | Binding Affinity (Ki, nM) | Cellular IC50 (nM) |
| This compound | Fictional Kinase A (FKA) | 15.2 | 85.7 |
| Compound-123 | Fictional Kinase A (FKA) | 45.8 | 150.3 |
Table 2: In Vivo Efficacy in a Disease Model
This table presents the in vivo efficacy of this compound and Compound-123 in a murine model of a neuro-inflammatory condition. The primary endpoint was the reduction of a key inflammatory biomarker in cerebrospinal fluid (CSF).
| Compound | Dosage (mg/kg) | Biomarker Reduction (%) | Statistical Significance (p-value) |
| This compound | 10 | 45% | p < 0.05 |
| Compound-123 | 10 | 38% | p < 0.05 |
| Vehicle Control | N/A | 2% | N/A |
Experimental Protocols
To ensure transparency and facilitate further investigation, the detailed methodologies for the key comparative experiments are provided below.
2.1 Kinase Inhibition Assay (Binding Affinity)
-
Objective: To determine the binding affinity (Ki) of this compound and Compound-123 to Fictional Kinase A (FKA).
-
Method: A competitive binding assay was performed using a fluorescently labeled tracer known to bind to the ATP-binding site of FKA.
-
Procedure:
-
Recombinant human FKA was incubated with the fluorescent tracer.
-
Increasing concentrations of the test compound (this compound or Compound-123) were added.
-
The displacement of the tracer, which results in a decrease in fluorescence polarization, was measured after a 60-minute incubation period at room temperature.
-
The Ki value was calculated using the Cheng-Prusoff equation based on the IC50 value obtained from the dose-response curve.
-
2.2 Cell-Based Cytokine Inhibition Assay (IC50)
-
Objective: To measure the potency of this compound and Compound-123 in inhibiting the downstream signaling of FKA in a cellular context.
-
Method: An ELISA-based assay was used to quantify the reduction of a pro-inflammatory cytokine (Cytokine-B) in stimulated microglial cells.
-
Procedure:
-
Murine microglial cells were pre-treated with varying concentrations of this compound or Compound-123 for 2 hours.
-
The cells were then stimulated with lipopolysaccharide (LPS) to induce the expression and release of Cytokine-B.
-
After 24 hours of stimulation, the cell culture supernatant was collected.
-
The concentration of Cytokine-B was measured using a commercial ELISA kit.
-
The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Visualized Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams have been generated.
Caption: The Fictional Kinase A (FKA) signaling pathway targeted by this compound.
Caption: Experimental workflow for the comparative reproducibility study.
Independent Verification of Menabitan's Mechanism of Action: A Comparative Guide for Researchers
Introduction
Mechanism of Action: Cannabinoid Receptor Agonism
Menabitan, like other cannabinoids, exerts its effects primarily through the activation of cannabinoid receptors, principally CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade.
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), their activation is associated with the psychoactive and analgesic effects of cannabinoids.
-
CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.
The analgesic effects of cannabinoid agonists are believed to be mediated by the activation of CB1 receptors in the brain and spinal cord, which modulates pain perception.
Comparative Analysis
While specific binding affinities (Ki) and functional potencies (EC50) for this compound are not available, its description as a "potent cannabinoid receptor agonist" suggests it would have high affinity and efficacy at CB1 and/or CB2 receptors. For comparison, the following tables summarize the publicly available quantitative data for the FDA-approved synthetic cannabinoids, Dronabinol (synthetic Δ⁹-THC) and Nabilone.
Cannabinoid Receptor Binding Affinity
This table compares the binding affinity (Ki) of Dronabinol and Nabilone to human CB1 and CB2 receptors. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound (SP-204) | Data not available | Data not available |
| Dronabinol (Δ⁹-THC) | 40.7 | 36 |
| Nabilone | 3.98 | 6.31 |
Data for Dronabinol and Nabilone are from publicly available pharmacological databases.
Cannabinoid Receptor Functional Activity
This table compares the functional activity (EC50) of Dronabinol and Nabilone at human CB1 and CB2 receptors. The EC50 value is the concentration of a drug that gives a half-maximal response; a lower EC50 value indicates a higher potency.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound (SP-204) | Data not available | Data not available |
| Dronabinol (Δ⁹-THC) | Data not available | Data not available |
| Nabilone | 3.98 | 15.85 |
Data for Nabilone is from publicly available pharmacological databases.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the mechanism of action of cannabinoid agonists.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the concentration of a test compound that displaces 50% of a radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940, a high-affinity cannabinoid agonist).
-
Test compound (e.g., this compound, Dronabinol, Nabilone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Assay (Hot Plate Test)
This behavioral assay is used to evaluate the analgesic efficacy of a compound in animal models.
Objective: To measure the latency of a pain response to a thermal stimulus after administration of a test compound.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Animal model (e.g., mice or rats).
-
Test compound (e.g., this compound) and vehicle control.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatize the animals to the testing environment.
-
Determine the baseline latency to a pain response (e.g., paw licking, jumping) by placing the animal on the hot plate set at a specific temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration, place each animal back on the hot plate and record the latency to the pain response.
-
Compare the response latencies of the treated groups to the vehicle control group to determine the analgesic effect.
-
Data can be used to generate a dose-response curve and calculate the ED50 (the dose that produces a therapeutic effect in 50% of the population).
Visualizations
Signaling Pathway of Cannabinoid Receptor Agonists
Caption: Signaling pathway of a cannabinoid agonist like this compound.
Experimental Workflow for Cannabinoid Receptor Binding Assay
Caption: Workflow for a radioligand cannabinoid receptor binding assay.
Logical Relationship in Analgesic Efficacy Comparison
Caption: Logical relationship for comparing the analgesic efficacy of this compound.
Safety Operating Guide
Navigating the Disposal of Menabitan: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Menabitan, a synthetic cannabinoid. Given the limited specific public information on this compound's disposal, this guide is based on the established protocols for analogous substances, including synthetic cannabinoids and other DEA Schedule I controlled substances.
This compound, as a synthetic cannabinoid, requires meticulous handling and disposal to mitigate potential health, safety, and environmental risks. Adherence to federal, state, and local regulations is paramount.
Core Principles of Controlled Substance Disposal
The primary goal of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that could be misused.[1][2] The U.S. Drug Enforcement Administration (DEA) provides regulations for the disposal of controlled substances, emphasizing the need for secure and responsible practices.[1][2][3][4]
Step-by-Step Disposal Procedures for this compound
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols. The following steps provide a general framework for the proper disposal of this compound:
-
Segregation and Identification:
-
Isolate this compound waste from other laboratory waste streams.
-
Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
-
Inactivation (if feasible and permitted):
-
Chemical deactivation can be an effective method to render the compound non-retrievable.[4] This process involves using chemical solutions to neutralize the active ingredients. The specific method of chemical inactivation should be based on the chemical properties of this compound and approved by your institution's EHS department.
-
It is important to note that some chemical treatments, such as chlorination of cannabinoids in wastewater, can create byproducts with unknown toxicity.[5]
-
-
Consolidation and Packaging:
-
Place this compound waste into a designated, leak-proof, and puncture-resistant container.
-
For solid waste, consider mixing it with other non-hazardous materials to render it "unusable and unrecognizable."[6][7][8][9] A common practice for cannabis waste is to mix it with at least 50% of other material like soil, paper, or food waste.[7][8][9]
-
-
Storage:
-
Store the contained waste in a secure, designated area with restricted access. This is crucial to prevent unauthorized access and diversion.
-
-
Final Disposal:
-
Incineration: This is a widely accepted and effective method for the complete destruction of controlled substances.[3][4][6] The high temperatures ensure that the compound is broken down and cannot be recovered.
-
Licensed Waste Management Vendor: Engage a DEA-registered reverse distributor or a licensed hazardous waste disposal company that is authorized to handle and dispose of Schedule I substances.[3] These vendors have the expertise and permits to ensure compliant disposal.
-
Quantitative Data on Disposal Considerations
| Parameter | Guideline | Rationale |
| Mixing Ratio for Solid Waste | Minimum 50% non-Menabitan material by volume | To render the waste unusable and unrecognizable.[7][8][9] |
| Witness Requirement | Two authorized employees for on-site destruction | To ensure proper procedure and maintain a clear chain of custody.[1] |
| Record Keeping | Maintain disposal logs for a minimum of two years | For regulatory compliance and DEA audits.[1] |
Experimental Protocols for Inactivation (Hypothetical)
While specific experimental protocols for this compound inactivation are not publicly available, a general approach based on similar compounds could involve:
-
Oxidative Degradation: Utilizing strong oxidizing agents to break down the molecular structure. The choice of agent and reaction conditions would need to be determined through laboratory studies to ensure complete degradation and to characterize any byproducts.
-
Hydrolysis: For ester-containing analogs, hydrolysis under acidic or basic conditions could be a viable method to cleave the ester group and reduce the compound's activity.[10]
It is critical that any inactivation protocol be thoroughly validated in a controlled laboratory setting before implementation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. actenviro.com [actenviro.com]
- 5. digital.wpi.edu [digital.wpi.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. idfpr.illinois.gov [idfpr.illinois.gov]
- 8. open.alberta.ca [open.alberta.ca]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Controlled-Deactivation Cannabinergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Menabitan
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Menabitan (SP-204), a potent synthetic cannabinoid receptor agonist. Given its classification as a Schedule I drug analog in the United States and the general potency of synthetic cannabinoids, stringent safety measures are imperative to mitigate risks of exposure and ensure regulatory compliance.[1]
Hazard Identification and Risk Assessment
This compound is a synthetic compound structurally related to tetrahydrocannabinol (THC).[1] Synthetic cannabinoids as a class can be significantly more potent than THC, with potencies ranging from two to 100 times higher.[2] Acute exposure to potent synthetic cannabinoids can lead to severe health effects, including neuropsychiatric, cardiovascular, and renal issues.[2] Due to its high potency, this compound should be handled as a highly hazardous compound.
Known Information for this compound:
| Property | Value | Source |
| Synonyms | SP-204 | [1] |
| Legal Status (US) | Schedule I Drug Analog | [1] |
| Molecular Formula | C37H56N2O3 | [3] |
| Molecular Weight | 576.87 g/mol | [3] |
General Hazards of Potent Synthetic Cannabinoids:
| Hazard | Description |
| Acute Toxicity | Can cause severe agitation, anxiety, nausea, vomiting, seizures, and hallucinations.[4][5] |
| Cardiovascular Effects | Tachycardia (elevated heart rate) and elevated blood pressure are common.[5] |
| Neurological Effects | May induce psychosis, confusion, and poor coordination.[5][6] Chronic use may be linked to long-term mental health conditions.[7] |
| Potency | Effects can be significantly more intense and longer-lasting than those of THC.[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound in its powdered form.
| PPE Category | Required Equipment |
| Hand Protection | Double-gloving with nitrile gloves. |
| Body Protection | Disposable, solid-front protective gown with tight-fitting cuffs. |
| Eye/Face Protection | Chemical splash goggles and a face shield. |
| Respiratory Protection | A NIOSH-approved elastomeric half-mask or full-face respirator with P100 (or equivalent) cartridges. |
Safe Handling and Operational Plan
All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to minimize the risk of airborne particle dispersal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood or glove box has been certified within the last year.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, solvent vials, etc.) before introducing this compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Carefully open the container of this compound inside the containment unit.
-
Use dedicated, clearly labeled spatulas and weigh boats.
-
To minimize aerosolization, avoid pouring the powder. Use a spatula to transfer small amounts.
-
If preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the primary this compound container.
-
Wipe down the exterior of the container and all equipment with a suitable solvent (e.g., isopropanol) to decontaminate surfaces.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a dedicated hazardous waste bag inside the fume hood.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Remove the face shield and goggles.
-
Remove the gown, turning it inside out as it is removed, and place it in the hazardous waste bag.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
This compound is a controlled substance and must be disposed of in accordance with all applicable federal, state, and local regulations.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, absorbent pads) are considered hazardous waste.
-
Collect this waste in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste: this compound Contaminated Material."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.
-
The container must be clearly labeled with "Hazardous Waste: this compound Solution" and the solvent used.
-
-
Unused/Expired this compound:
-
Do not dispose of unused or expired this compound down the drain or in regular trash.
-
This material must be disposed of through a licensed hazardous waste contractor or a reverse distributor for controlled substances.
-
Emergency Procedures
Spill Response:
-
Small Spill (inside fume hood):
-
Cover the spill with an absorbent material.
-
Gently apply a deactivating solution (e.g., 10% bleach solution, followed by a water rinse) or a suitable solvent.
-
Wipe the area clean, placing all contaminated materials in the hazardous waste container.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Restrict access to the area.
-
Follow institutional procedures for hazardous chemical spills.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information on synthetic cannabinoids to the medical personnel.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to final disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acute Poisonings from Synthetic Cannabinoids â 50 U.S. Toxicology Investigators Consortium Registry Sites, 2010â2015 | MMWR [cdc.gov]
- 3. Compound: this compound (CHEMBL2110875) - ChEMBL [ebi.ac.uk]
- 4. America's Poison Centers - Synthetic Cannabinoids [poisoncenters.org]
- 5. dea.gov [dea.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic cannabinoids - Alcohol and Drug Foundation [adf.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
